Product packaging for AI-10-49(Cat. No.:CAS No. 1256094-72-0)

AI-10-49

Numéro de catalogue: B605247
Numéro CAS: 1256094-72-0
Poids moléculaire: 660.5 g/mol
Clé InChI: WJBSSBFGPKTMQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AI-10-49 is an inhibitor that binds the transcription factor fusion CBFβ-SMMHC. This compound, that selectively binds to CBFβ-SMMHC and disrupts its binding to RUNX1. This compound restores RUNX1 transcriptional activity, displays favorable pharmacokinetics, and delays leukemia progression in mice. Treatment of primary inv(16) AML patient blasts with this compound triggers selective cell death. These data suggest that direct inhibition of the oncogenic CBFβ-SMMHC fusion protein may be an effective therapeutic approach for inv(16) AML, and they provide support for transcription factor targeted therapy in other cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22F6N6O5 B605247 AI-10-49 CAS No. 1256094-72-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSSBFGPKTMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F6N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032293
Record name AI-10-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256094-72-0
Record name AI-10-49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256094720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI-10-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AI-10-49
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW5XL5U9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AI-10-49: A Targeted Approach to Disrupting the Oncogenic Core of Inversion (16) Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to Inv(16) AML and the CBFβ-SMMHC Oncoprotein

Acute myeloid leukemia with inversion of chromosome 16, inv(16)(p13q22), is a distinct subtype of AML. This genetic rearrangement fuses the Core Binding Factor β (CBFB) gene with the Smooth Muscle Myosin Heavy Chain (MYH11) gene, creating the CBFβ-SMMHC fusion protein.[1][2] Normally, CBFβ acts as a co-factor for the RUNX1 transcription factor, which is essential for normal hematopoietic differentiation. The CBFβ-SMMHC fusion protein, however, forms multimers and sequesters RUNX1 in the cytoplasm, effectively inhibiting its tumor-suppressive transcriptional activity.[1][3] This disruption of RUNX1 function is a critical event in the initiation of inv(16) AML.[1][2]

AI-10-49: A Bivalent Inhibitor Targeting the CBFβ-SMMHC:RUNX1 Interface

Mechanism of Action

AI-10-49_Mechanism_of_Action Figure 1: this compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb-SMMHC CBFβ-SMMHC (multimeric) RUNX1_sequestered RUNX1 CBFb-SMMHC->RUNX1_sequestered Sequesters RUNX1_free RUNX1 RUNX1_sequestered->RUNX1_free Release This compound This compound This compound->CBFb-SMMHC Binds & Disrupts Target_Genes RUNX1 Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_free->Target_Genes Activates MYC_Enhancer MYC Enhancers RUNX1_free->MYC_Enhancer Binds MYC_Gene MYC Gene MYC_Enhancer->MYC_Gene Represses Apoptosis Apoptosis MYC_Gene->Apoptosis Inhibition leads to

Figure 1: this compound Mechanism of Action.

Quantitative Efficacy of this compound

Table 1: In Vitro Potency and Selectivity of this compound
ParameterCell Line / ConditionValueReference
IC50 ME-1 (inv(16)+)0.6 µM[3][4][5][6]
Normal Human Bone Marrow Cells> 25 µM[3][4][5]
Normal Karyotype AML Samples> 20 µM[3][5]
Binding Inhibition (IC50) CBFβ-SMMHC to RUNX1 Runt domain0.26 µM[3][8]
Dissociation of RUNX1/CBFβ-SMMHC ME-1 cells (1 µM for 6 hours)90%[5][9]
Dissociation of RUNX1/CBFβ ME-1 cells (1 µM for 6 hours)15%[3][5]
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model of inv(16) AML
ParameterValueReference
Plasma Half-life (t1/2) 380 minutes[3][5][6]
Median Survival (Vehicle-treated) 33.5 days[3][9]
Median Survival (this compound-treated) 61 days[3][9]

Experimental Protocols

Cell Viability Assays
Co-Immunoprecipitation (Co-IP)
Quantitative Real-Time PCR (qRT-PCR)

Experimental_Workflow Figure 2: Experimental Workflow for this compound Evaluation Start Start: Hypothesis This compound disrupts CBFβ-SMMHC:RUNX1 In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (ME-1, Normal BM) In_Vitro->Cell_Viability Co_IP Co-Immunoprecipitation (CBFβ-SMMHC & RUNX1) In_Vitro->Co_IP qRT_PCR qRT-PCR (RUNX1 Target Genes) In_Vitro->qRT_PCR In_Vivo In Vivo Studies (Mouse Model of inv(16) AML) Cell_Viability->In_Vivo Co_IP->In_Vivo qRT_PCR->In_Vivo Pharmacokinetics Pharmacokinetic Analysis (Plasma Half-life) In_Vivo->Pharmacokinetics Efficacy Efficacy Studies (Survival Analysis) In_Vivo->Efficacy End Conclusion: This compound is a potent and selective inhibitor Pharmacokinetics->End Efficacy->End

Figure 2: Experimental Workflow for this compound Evaluation.

Downstream Signaling and Therapeutic Synergy

Signaling_Pathway Figure 3: Downstream Signaling of this compound This compound This compound CBFb-SMMHC_RUNX1 CBFβ-SMMHC:RUNX1 Complex This compound->CBFb-SMMHC_RUNX1 Inhibits RUNX1_restored Restored RUNX1 Activity CBFb-SMMHC_RUNX1->RUNX1_restored Leads to Target_Gene_Activation Activation of Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_restored->Target_Gene_Activation MYC_Repression Repression of MYC RUNX1_restored->MYC_Repression Apoptosis Apoptosis MYC_Repression->Apoptosis Synergy Synergistic Apoptosis Apoptosis->Synergy JQ1 JQ1 (BET Inhibitor) JQ1->MYC_Repression Enhances JQ1->Synergy

Figure 3: Downstream Signaling of this compound.

Conclusion and Future Directions

References

AI-10-49: A Targeted Approach to Disrupting a Key Oncogenic Interaction in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Molecular Target of AI-10-49: The CBFβ-SMMHC/RUNX1 Complex

Mechanism of Action

Signaling Pathway of this compound

AI1049_Signaling_Pathway cluster_cell inv(16) AML Cell AI1049 This compound CBFb_SMMHC_RUNX1 CBFβ-SMMHC : RUNX1 (Oncogenic Complex) AI1049->CBFb_SMMHC_RUNX1 Binds & Disrupts CBFb_SMMHC CBFβ-SMMHC CBFb_SMMHC_RUNX1->CBFb_SMMHC Dissociation RUNX1 RUNX1 (Released) CBFb_SMMHC_RUNX1->RUNX1 MYC_Enhancers MYC Enhancers RUNX1->MYC_Enhancers Increases Occupancy MYC MYC (Repressed) MYC_Enhancers->MYC Disrupts Chromatin Dynamics Apoptosis Apoptosis MYC->Apoptosis Induces

Quantitative Data

Table 1: In Vitro Potency of this compound
Assay TypeTarget/Cell LineIC50Reference
FRETCBFβ-SMMHC/RUNX1 Interaction0.26 µM[4][5]
Viability AssayME-1 (inv(16) positive)0.6 µM[1][3]
Viability AssayNormal Human Bone Marrow Cells> 25 µM[3][4]
Viability AssayNormal Karyotype AML Samples> 20 µM[3][7]
Table 2: Pharmacokinetic Profile of this compound in Mice
ParameterValueReference
Half-life (t1/2) in plasma380 minutes[1][3]
Table 3: In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
Mice transplanted with CBFβ-SMMHC leukemic cells200 mg/kg for 10 daysProlonged survival[4][5]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay
  • Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this context, RUNX1 and CBFβ-SMMHC are labeled with a FRET donor and acceptor pair. A high FRET signal indicates an intact protein-protein interaction.

  • Methodology:

    • Purified, fluorescently labeled RUNX1 and CBFβ-SMMHC proteins are mixed in a suitable buffer.

    • The baseline FRET signal is measured.

    • The FRET signal is measured again after an incubation period.

    • A decrease in the FRET signal indicates the disruption of the protein-protein interaction.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability and Colony-Forming Unit (CFU) Assays
  • Principle: Cell viability assays measure the proportion of live and dead cells in a population after exposure to a compound. CFU assays determine the ability of single cells to proliferate and form colonies.

  • Methodology (Viability):

    • Cells (e.g., ME-1, primary patient samples, normal bone marrow cells) are seeded in multi-well plates.

    • A viability reagent (e.g., resazurin, MTS) is added, and the absorbance or fluorescence is measured to determine the number of viable cells.

    • The IC50 is determined from the dose-response curve.

  • Methodology (CFU):

    • Cells are plated in a semi-solid medium (e.g., methylcellulose).

    • Plates are incubated for a period that allows for colony formation (e.g., 10-14 days).

    • The number of colonies is counted.

Co-immunoprecipitation (Co-IP)

Co-IP was used to confirm the disruption of the CBFβ-SMMHC/RUNX1 interaction within a cellular context.

  • Principle: This technique is used to isolate a specific protein and its binding partners from a cell lysate using an antibody targeting the protein of interest.

  • Methodology:

    • Cells are lysed to release proteins.

    • An antibody specific to either CBFβ-SMMHC or RUNX1 is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are added to pull down the antibody-protein complex.

    • The beads are washed to remove non-specific binding partners.

Chromatin Immunoprecipitation (ChIP)
  • Principle: ChIP is used to determine the in vivo binding sites of a specific protein on DNA.

  • Methodology:

    • Proteins are cross-linked to DNA using formaldehyde.

    • The chromatin is sheared into smaller fragments.

    • An antibody against RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

Experimental Workflow for Assessing this compound Efficacy

AI1049_Experimental_Workflow cluster_workflow This compound Efficacy Assessment Workflow FRET FRET Assay (Target Engagement) Viability Cell Viability Assays (inv(16) vs. Normal Cells) FRET->Viability Potency CoIP Co-immunoprecipitation (Cellular Target Disruption) Viability->CoIP Cellular Effect ChIP ChIP-qPCR (Target Gene Occupancy) CoIP->ChIP Mechanism Animal_Studies In Vivo Animal Studies (Efficacy & Toxicity) ChIP->Animal_Studies Preclinical Validation

Conclusion

References

An In-Depth Technical Guide to AI-10-49: A Potent Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

cluster_0 inv(16) AML Cell cluster_1 AI-10-49 Treatment CBFβ-SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFβ-SMMHC->RUNX1 sequesters MYC Enhancers MYC Enhancers RUNX1->MYC Enhancers low occupancy MYC Gene MYC Gene MYC Enhancers->MYC Gene activation Apoptosis Apoptosis MYC Gene->Apoptosis inhibition This compound This compound CBFβ-SMMHC_2 CBFβ-SMMHC This compound->CBFβ-SMMHC_2 inhibits RUNX1_2 RUNX1 CBFβ-SMMHC_2->RUNX1_2 releases MYC Enhancers_2 MYC Enhancers RUNX1_2->MYC Enhancers_2 increased occupancy MYC Gene_2 MYC Gene MYC Enhancers_2->MYC Gene_2 repression Apoptosis_2 Apoptosis_2 MYC Gene_2->Apoptosis_2 induction

Mechanism of Action of this compound.

Quantitative Data

Assay TypeCell Line/TargetIC50Reference(s)
FRET AssayCBFβ-SMMHC/RUNX1 Interaction0.26 µM[4][5]
Cell Viability (MTT)ME-1 (inv(16) AML)0.6 µM[1][2][6]
Cell ViabilityKasumi-1 (t(8;21) AML)> 25 µM[7]
Cell ViabilityU937 (Myeloid Leukemia)> 25 µM[3]
Cell ViabilityNormal Human Bone Marrow Cells> 25 µM[1][6][8]
ParameterSpeciesValueReference(s)
Half-life (t1/2)Mouse (plasma)380 minutes[1][2][6]
Median SurvivalMouse Model of inv(16) AML (Vehicle)33.5 days[1][6][8]
Median SurvivalMouse Model of inv(16) AML (this compound treated)61 days[1][6][8]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay
  • Reagents:

    • Purified Cerulean-Runt domain (RUNX1) fusion protein

    • Purified Venus-CBFβ-SMMHC fusion protein

    • FRET Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM MgCl₂

    • DMSO (vehicle control)

  • Protocol:

    • Prepare a 1:1 mixture of Cerulean-Runt domain and Venus-CBFβ-SMMHC to a final concentration of 10 nM in a 96-well black plate.[5]

    • Incubate the plate at room temperature for 1 hour in the dark.[5]

    • Measure fluorescence using a microplate reader with excitation at 433 nm and emission at 474 nm (Cerulean) and 525 nm (Venus).[5]

    • The ratio of emission at 525 nm to 474 nm is calculated to determine the degree of FRET, which is inversely proportional to the inhibitory activity of the compound.

Cell Viability (MTT) Assay
  • Reagents:

    • Leukemia cell lines (e.g., ME-1, Kasumi-1, U937)

    • Normal human bone marrow cells

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP)
  • Reagents:

    • ME-1 cells

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibody against RUNX1 or CBFβ-SMMHC

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blotting reagents

  • Protocol:

    • Lyse the cells and pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the primary antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with wash buffer.

    • Elute the protein complexes from the beads.

Start Start Cell_Treatment Treat ME-1 cells with This compound or DMSO Start->Cell_Treatment Cell_Lysis Lyse cells and pre-clear lysate Cell_Treatment->Cell_Lysis Antibody_Incubation Incubate with primary antibody Cell_Lysis->Antibody_Incubation Bead_Pulldown Pull down with Protein A/G beads Antibody_Incubation->Bead_Pulldown Washing Wash beads Bead_Pulldown->Washing Elution Elute protein complexes Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis End End Analysis->End

Co-Immunoprecipitation Experimental Workflow.
Chromatin Immunoprecipitation (ChIP) Assay

  • Reagents:

    • ME-1 cells

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Cell lysis and nuclear lysis buffers

    • Sonication buffer

    • Antibody against RUNX1

    • Protein A/G magnetic beads

    • Wash buffers (low salt, high salt, LiCl)

    • Elution buffer

    • Proteinase K

    • Reagents for DNA purification and qPCR

  • Protocol:

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an anti-RUNX1 antibody.

    • Reverse the cross-links and purify the DNA.

In Vivo Mouse Model of inv(16) AML
  • Animal Model:

    • Mice transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells.[1]

  • Reagents:

  • Protocol:

    • Transplant recipient mice with the leukemic cells.

    • Allow 5 days for engraftment.[1]

    • Monitor the mice for signs of leukemia and record survival.

    • Assess for any signs of toxicity. No significant toxicity has been reported after 7 days of treatment.[11]

Conclusion

References

The Advent of AI-10-49: A Targeted Approach in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel CBFβ-SMMHC Inhibitor

Introduction: The Challenge of inv(16) AML and the Rationale for AI-10-49

Quantitative Data Summary

Parameter Cell Line / Model Value Reference
IC50 (Binding Affinity) CBFβ-SMMHC/RUNX1 Runt domain0.26 µM[5][6][7]
IC50 (Cell Growth Inhibition) ME-1 (inv(16) AML cell line)0.6 µM[1][3][7]
IC50 (Cell Growth Inhibition) Normal human bone marrow cells> 25 µM[1][7]
In Vivo Efficacy Mouse model of inv(16) AMLMedian survival extended from 33.5 days (vehicle) to 61 days (this compound)[8][9]
Pharmacokinetics Mouse plasmaHalf-life of 380 minutes[3][7]
Assay Cell Line Treatment Result Reference
Co-immunoprecipitationME-11 µM this compound for 6 hours90% dissociation of RUNX1 from CBFβ-SMMHC[6][9]
Chromatin Immunoprecipitation (ChIP)ME-1This compound for 6 hoursIncreased RUNX1 occupancy at target gene promoters (RUNX3, CSF1R, CEBPA)[6]
Colony Forming Unit (CFU) AssayPrimary inv(16) AML cells5 µM and 10 µM this compoundDose-dependent reduction in colony formation (40% and 60% respectively)[1]
Cell Viability AssayPrimary inv(16) AML patient cells10 µM this compound for 48 hoursReduced viability[1][8]

Mechanism of Action: Restoring RUNX1 Function

AI1049_Mechanism_of_Action cluster_LeukemicCell inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Binds and Sequesters CBFb_SMMHC->RUNX1 Interaction Disrupted TargetGenes Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1->TargetGenes Transcription Repressed RUNX1->TargetGenes Transcription Restored Apoptosis Apoptosis TargetGenes->Apoptosis LeukemiaProgression Leukemia Progression TargetGenes->LeukemiaProgression MYC MYC MYC->Apoptosis Repression Leads to MYC->LeukemiaProgression AI1049 This compound AI1049->CBFb_SMMHC Binds to

Mechanism of action of this compound in inv(16) AML cells.

Experimental Protocols

Cell Viability Assays
  • Cell Lines: ME-1 (human inv(16) AML), primary inv(16) AML patient blasts, normal human bone marrow cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

    • Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Co-immunoprecipitation (Co-IP)
  • Procedure:

    • Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Cell lysates are pre-cleared with protein A/G magnetic beads.

    • A primary antibody against RUNX1 is added to the lysates and incubated overnight at 4°C with gentle rotation.

    • Protein A/G magnetic beads are added to capture the antibody-protein complexes.

    • The beads are washed several times with Co-IP buffer to remove non-specific binding.

    • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against CBFβ-SMMHC and RUNX1, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

CoIP_Workflow start Start: ME-1 Cells treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitate with anti-RUNX1 Antibody preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for CBFβ-SMMHC and RUNX1 sds_page->western end End: Analyze Disruption western->end

Workflow for Co-immunoprecipitation to assess protein-protein interaction.
In Vivo Mouse Model of Leukemia

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are transplanted with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NrasG12D.[7]

  • Procedure:

    • Leukemic cells are injected intravenously into recipient mice.

    • After a period of engraftment (e.g., 5 days), mice are randomized into treatment and control groups.

    • Mice are monitored daily for signs of leukemia progression and toxicity.

    • Survival is recorded, and Kaplan-Meier survival curves are generated.

    • At the end of the study or upon euthanasia, tissues such as bone marrow, spleen, and peripheral blood are collected for analysis of leukemia burden (e.g., by flow cytometry for leukemic cell markers).

Future Directions and Conclusion

References

Unveiling AI-10-49: A Technical Guide to a Potent Chemical Probe for Transcription Factor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

Parameter Value Assay Type Reference
IC50 260 nM (0.26 µM)FRET Assay (CBFβ-SMMHC/RUNX1)
Kd 168 nMIsothermal Titration Calorimetry
Cellular IC50 0.6 µMME-1 Cell Growth Inhibition
Selectivity >25 µMNormal Human Bone Marrow Cells
In Vivo Half-Life (t½) 380 minutesMouse Plasma

Signaling Pathway and Mechanism of Action

AI1049_Signaling_Pathway cluster_nucleus Cell Nucleus CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Transcription Factor) CBFb_SMMHC->RUNX1 Sequesters TargetGenes RUNX1 Target Genes (e.g., MYC repressors) RUNX1->TargetGenes Activates AI1049 AI-10-49 AI1049->CBFb_SMMHC Inhibits Apoptosis Apoptosis TargetGenes->Apoptosis Induces MYC MYC (Oncogene) TargetGenes->MYC Represses MYC->Apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Materials:

  • Purified, tagged CBFβ-SMMHC (e.g., His-tagged)

  • Purified, tagged RUNX1 (e.g., GST-tagged)

  • Europium (Eu³⁺) labeled anti-tag antibody (e.g., anti-His) as the donor fluorophore.

  • Allophycocyanin (APC) or another suitable fluorophore-labeled anti-tag antibody (e.g., anti-GST) as the acceptor.

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare a solution containing CBFβ-SMMHC and the donor antibody in assay buffer.

  • Prepare a solution containing RUNX1 and the acceptor antibody in assay buffer.

  • Add the CBFβ-SMMHC/donor antibody solution to the wells.

  • Add the RUNX1/acceptor antibody solution to the wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the interaction to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 615 nm (Eu³⁺) and 665 nm (APC).

  • Calculate the ratio of the acceptor to donor emission (665 nm / 615 nm).

Co-Immunoprecipitation (Co-IP) Assay

This assay validates the disruption of the endogenous CBFβ-SMMHC-RUNX1 interaction in a cellular context.

Materials:

  • ME-1 cells (inv(16) AML cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against CBFβ or RUNX1

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (anti-CBFβ and anti-RUNX1)

Procedure:

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-CBFβ) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Chromatin Immunoprecipitation (ChIP) Assay

Materials:

  • ME-1 cells

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • ChIP lysis buffer, shear buffer, and IP buffer

  • Anti-RUNX1 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA) and control regions

Procedure:

  • Cross-link proteins to DNA with formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Perform immunoprecipitation by incubating the sheared chromatin with anti-RUNX1 antibody or IgG control overnight.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin complexes and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo Biochemical_Assay Biochemical Assay (TR-FRET) Cell_Viability Cell Viability Assay (e.g., ME-1 cells) Biochemical_Assay->Cell_Viability Potency ITC Isothermal Titration Calorimetry (ITC) ITC->Cell_Viability Binding Affinity Co_IP Co-Immunoprecipitation Cell_Viability->Co_IP Target Engagement ChIP_Seq ChIP-Seq/qPCR Co_IP->ChIP_Seq Mechanism RNA_Seq RNA-Seq (Gene Expression) ChIP_Seq->RNA_Seq Functional Outcome PK_Studies Pharmacokinetic Studies (Mouse) RNA_Seq->PK_Studies In Vivo Candidate Efficacy_Studies Efficacy Studies (AML Mouse Model) PK_Studies->Efficacy_Studies Dosing Toxicity Toxicity Assessment Efficacy_Studies->Toxicity Therapeutic Window

Logical Relationship of this compound's Development

Development_Logic HTS High-Throughput Screen (FRET-based) AI_4_57 Lead Compound: AI-4-57 (Monovalent) HTS->AI_4_57 Identified Structure_Activity Structure-Activity Relationship (SAR) Studies AI_4_57->Structure_Activity Informed Bivalent_Inhibitor Design of Bivalent Inhibitor (Exploits CBFβ-SMMHC multimerization) Structure_Activity->Bivalent_Inhibitor Led to AI_10_49 Optimized Probe: this compound Bivalent_Inhibitor->AI_10_49 Resulted in Improved_Properties Improved Potency, Selectivity, and PK AI_10_49->Improved_Properties Exhibits

Restoring RUNX1 Function: The Role of AI-10-49 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Targeting Aberrant Transcription Factors in AML

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal white blood cells. The chromosomal inversion inv(16) is a common mutation in AML, leading to the formation of the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes the wild-type core-binding factor β (CBFβ) for binding to RUNX1, a master regulator of hematopoietic differentiation. The sequestration of RUNX1 by CBFβ-SMMHC disrupts its normal transcriptional program, leading to a block in differentiation and uncontrolled proliferation of myeloid precursors.

Mechanism of Action of AI-10-49

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 inv(16) AML + this compound RUNX1 RUNX1 RUNX1_CBFβ RUNX1-CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ Target Genes Target Gene Expression RUNX1_CBFβ->Target Genes Differentiation Normal Differentiation Target Genes->Differentiation RUNX1_inv16 RUNX1 RUNX1_CBFβ_SMMHC RUNX1-CBFβ-SMMHC Complex (Inactive) RUNX1_inv16->RUNX1_CBFβ_SMMHC CBFβ_SMMHC CBFβ-SMMHC CBFβ_SMMHC->RUNX1_CBFβ_SMMHC Blocked_Expression Target Gene Repression RUNX1_CBFβ_SMMHC->Blocked_Expression Leukemia Leukemic Transformation Blocked_Expression->Leukemia AI_10_49 This compound CBFβ_SMMHC_bound CBFβ-SMMHC AI_10_49->CBFβ_SMMHC_bound Binds and Inhibits RUNX1_released RUNX1 (Active) Restored_Expression Target Gene Expression Restored RUNX1_released->Restored_Expression Apoptosis Apoptosis of Leukemic Cells Restored_Expression->Apoptosis RUNX1_CBFβ_SMMHC_inactive RUNX1-CBFβ-SMMHC Complex RUNX1_CBFβ_SMMHC_inactive->RUNX1_released Disrupted by This compound

Quantitative Data Summary

Assay Type Metric Value Cell Line/System Reference
FRET AssayIC500.26 µMIn vitro[5][6]
Cell ViabilityIC500.6 µMME-1 (inv(16) AML)[2]
Cell ViabilityIC50> 25 µMNormal Human Bone Marrow Cells[1]
Co-ImmunoprecipitationDissociation90%ME-1 cells (6h treatment)[1][6]
Target Gene Fold Enrichment of RUNX1 Occupancy at Promoter Cell Line Treatment Reference
RUNX38-foldME-11 µM this compound for 6h[1][6]
CSF1R2.2-foldME-11 µM this compound for 6h[1][6]
CEBPA8-foldME-11 µM this compound for 6h[1][6]
Animal Model Treatment Group Median Survival Significance (p-value) Reference
Cbfb+/MYH11:Ras+/G12D leukemic miceVehicle (DMSO)33.5 days-[1]
Cbfb+/MYH11:Ras+/G12D leukemic miceThis compound (200 mg/kg for 10 days)61 days2.7 x 10⁻⁶[1]

Key Signaling Pathways and Experimental Workflows

AI_10_49 This compound CBFβ_SMMHC CBFβ-SMMHC AI_10_49->CBFβ_SMMHC Inhibits RUNX1_active RUNX1 (Active) AI_10_49->RUNX1_active Releases RUNX1_inactive RUNX1 (Sequestered) CBFβ_SMMHC->RUNX1_inactive Sequesters MYC_Enhancers MYC Enhancers RUNX1_active->MYC_Enhancers Binds to BRG1 SWI/SNF (BRG1) MYC_Enhancers->BRG1 Displaces RING1B PRC1 (RING1B) MYC_Enhancers->RING1B Recruits MYC_Expression MYC Expression BRG1->MYC_Expression Represses RING1B->MYC_Expression Represses Apoptosis Apoptosis MYC_Expression->Apoptosis Reduction leads to

cluster_0 In Vitro Characterization cluster_1 Target Engagement & Gene Regulation cluster_2 In Vivo Validation FRET FRET Assay (IC50 Determination) Cell_Viability Cell Viability Assays (IC50 in cell lines) FRET->Cell_Viability Co_IP Co-Immunoprecipitation (RUNX1 Dissociation) Cell_Viability->Co_IP ChIP Chromatin Immunoprecipitation (RUNX1 Occupancy) Co_IP->ChIP qRT_PCR qRT-PCR (Target Gene Expression) ChIP->qRT_PCR RNA_Seq RNA-Seq (Global Transcriptome) qRT_PCR->RNA_Seq Mouse_Model AML Mouse Model (Transplantation) RNA_Seq->Mouse_Model Survival_Study Survival Analysis Mouse_Model->Survival_Study Toxicity_Assessment Toxicity Studies Survival_Study->Toxicity_Assessment

Detailed Methodologies for Key Experiments

While full experimental protocols are proprietary and vary between laboratories, this section outlines the general methodologies for the key experiments cited in this guide.

Fluorescence Resonance Energy Transfer (FRET) Assay
Cell Viability Assays
Co-Immunoprecipitation (Co-IP)
Chromatin Immunoprecipitation (ChIP) Assay
Quantitative Real-Time PCR (qRT-PCR)
In Vivo Leukemia Mouse Model

Conclusion and Future Directions

References

The Impact of AI-10-49 on Hematopoiesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

AssayCell Line/TargetIC50 ValueReference
FRET AssayCBFβ-SMMHC/RUNX1 Interaction0.26 µM[2][9]
Cell ViabilityME-1 (inv(16) AML)0.6 µM[5]
Cell ViabilityNormal Human Bone Marrow Cells> 25 µM[5]
Cell ViabilityPrimary inv(16) AML Patient Blasts~5-10 µM (Significant viability reduction)[5][10]
Cell ViabilityNormal Karyotype AML Blasts> 20 µM (Unaffected)[11]
Target GeneFold Enrichment of RUNX1 Occupancy (relative to DMSO)Cell LineTreatmentReference
RUNX38-foldME-11 µM AI-10-49 for 6 hours[1][2]
CSF1R2.2-foldME-11 µM this compound for 6 hours[1][2]
CEBPA8-foldME-11 µM this compound for 6 hours[1][2]
Animal ModelTreatment RegimenOutcomeReference
Mice transplanted with CBFβ-SMMHC leukemic cells200 mg/kg this compound for 10 daysDelayed leukemia progression (Median latency of 61 days vs. 33.5 days for vehicle)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC and RUNX1 Interaction

Methodology:

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-RUNX1 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.[12]

Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy

Methodology:

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G agarose beads. Incubate the chromatin with an anti-RUNX1 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture and Washing: Capture the immune complexes with protein A/G agarose beads and wash extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

  • Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (RUNX3, CSF1R, CEBPA) and a control region. Calculate the fold enrichment of RUNX1 binding relative to the IgG control and normalized to the input chromatin.[13][14][15][16][17]

Colony-Forming Unit (CFU) Assay

Methodology:

  • Cell Preparation: Isolate mononuclear cells from primary inv(16) AML patient samples, normal bone marrow, or CD34+ cord blood cells using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support hematopoietic colony formation. Plate the mixture into 35 mm culture dishes.

  • Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days. An uncovered dish of sterile water should be included in the incubator to maintain humidity.

  • Colony Scoring: After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.[7][18]

Signaling Pathways and Experimental Workflows

AI1049_Mechanism cluster_Cell inv(16) AML Cell cluster_Normal Normal Hematopoiesis (Restored) AI1049 This compound CBFb_SMMHC CBFβ-SMMHC AI1049->CBFb_SMMHC Inhibits RUNX1_restored Restored RUNX1 Activity CBFb_SMMHC_RUNX1 CBFβ-SMMHC-RUNX1 Complex RUNX1 RUNX1 RUNX1->CBFb_SMMHC_RUNX1 MYC_Gene MYC Gene RUNX1->MYC_Gene Represses CBFb_SMMHC_RUNX1->MYC_Gene Deregulates Transcription Apoptosis Apoptosis MYC_Gene->Apoptosis Inhibition leads to

ChIP_Seq_Workflow start ME-1 Cell Culture (inv(16) AML) treatment Treat with this compound or DMSO (Control) start->treatment crosslink Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis ip Immunoprecipitation (Anti-RUNX1 Antibody) lysis->ip reverse Reverse Cross-links and Purify DNA ip->reverse qpcr Quantitative PCR (qPCR) Analysis reverse->qpcr end Determine RUNX1 Occupancy at Target Gene Promoters qpcr->end

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

References

The Structural Basis of AI-10-49's Potent and Selective Inhibition of the Oncogenic Fusion Protein CBFβ-SMMHC

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mechanism of Action: Allosteric Inhibition

Quantitative Binding and Activity Data

ParameterValueAssayTargetReference
IC50 0.26 µM (260 nM)FRETCBFβ-SMMHC/RUNX1 Interaction[3][4]
Kd 168 nMITCCBFβ-SMMHC[1]
IC50 0.6 µMCell ViabilityME-1 (inv(16) AML cell line)[1][4]
IC50 > 25 µMCell ViabilityNormal Human Bone Marrow Cells[1][4]
Dissociation ~90%Co-IP in ME-1 cellsRUNX1 from CBFβ-SMMHC[3]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay
  • Proteins: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ are used as the FRET pair.

  • Protocol Outline:

    • Purified Cerulean-RUNX1 and Venus-CBFβ are mixed in a suitable buffer (e.g., phosphate-buffered saline).

    • The reaction is incubated to reach equilibrium.

    • The fluorescence emission is measured at the characteristic wavelengths for Cerulean and Venus upon excitation at the Cerulean excitation wavelength.

    • The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)
  • Protocol Outline:

    • A solution of purified CBFβ-SMMHC is placed in the sample cell of the calorimeter.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd and other thermodynamic parameters.

Co-Immunoprecipitation (Co-IP) in ME-1 Cells
  • Cell Line: ME-1, a human AML cell line harboring the inv(16) translocation and expressing CBFβ-SMMHC.

  • Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein and any associated proteins. The presence of the associated protein (CBFβ-SMMHC) is then detected by Western blotting.

  • Protocol Outline:

    • Cells are lysed in a buffer that preserves protein-protein interactions.

    • The cell lysate is incubated with an anti-RUNX1 antibody.

    • Protein A/G-coupled beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Protocol Outline:

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • The chromatin is sheared into smaller fragments.

    • An antibody specific to RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is prepared for high-throughput sequencing.

Signaling Pathways and Logical Relationships

AI1049_Mechanism cluster_Leukemic_State Inv(16) AML Cell cluster_AI1049_Intervention AI-10-49 Treatment CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters Released_RUNX1 Released RUNX1 CBFb_SMMHC->Released_RUNX1 RUNX1 Release TargetGenes RUNX1 Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1->TargetGenes Repressed Binding Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Dysregulation leads to AI1049 This compound AI1049->CBFb_SMMHC Allosteric Binding MYC_Repression MYC Repression AI1049->MYC_Repression Downstream Effect Restored_TargetGenes Restored RUNX1 Target Gene Expression Released_RUNX1->Restored_TargetGenes Restored Binding & Activation Apoptosis Apoptosis Restored_TargetGenes->Apoptosis Induces MYC_Repression->Apoptosis Contributes to

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel inhibitor of the CBFβ-SMMHC/RUNX1 interaction, from initial screening to cellular characterization.

Experimental_Workflow cluster_Screening In Vitro Screening & Biophysical Characterization cluster_Cellular Cellular Assays cluster_Downstream Downstream Functional Analysis FRET FRET Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd Determination) CellViability Cell Viability Assays (e.g., ME-1, normal bone marrow) FRET->CellViability Lead Compound NMR NMR Spectroscopy (Binding Site Mapping) CoIP Co-Immunoprecipitation (Target Engagement) GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) CellViability->GeneExpression Confirmed Cellular Activity ChIP_seq ChIP-seq (Target Gene Occupancy) ApoptosisAssay Apoptosis Assays (e.g., Annexin V staining)

Caption: A generalized workflow for the characterization of CBFβ-SMMHC inhibitors.

Conclusion

References

The Impact of AI-10-49 on Leukemic Stem Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to AI-10-49 and Its Target

Mechanism of Action of this compound

Signaling Pathway Diagram

AI1049_Mechanism cluster_0 inv(16) AML Cell cluster_1 Effect of this compound CBFb-SMMHC CBFb-SMMHC CBFb-SMMHC_RUNX1_Complex CBFβ-SMMHC-RUNX1 Complex CBFb-SMMHC->CBFb-SMMHC_RUNX1_Complex RUNX1 RUNX1 RUNX1->CBFb-SMMHC_RUNX1_Complex MYC_Gene MYC Gene CBFb-SMMHC_RUNX1_Complex->MYC_Gene Activates RUNX1_Restored Restored RUNX1 Activity CBFb-SMMHC_RUNX1_Complex->RUNX1_Restored MYC_Expression MYC Expression MYC_Gene->MYC_Expression MYC_Repression MYC Repression MYC_Gene->MYC_Repression Apoptosis_Inhibition Inhibition of Apoptosis MYC_Expression->Apoptosis_Inhibition Promotes LSC_Survival Leukemic Stem Cell Survival & Proliferation Apoptosis_Inhibition->LSC_Survival Leads to This compound This compound This compound->CBFb-SMMHC_RUNX1_Complex Inhibits RUNX1_Restored->MYC_Gene Apoptosis_Induction Induction of Apoptosis MYC_Repression->Apoptosis_Induction Leads to

Quantitative Data on this compound Activity

ParameterValueCell Line / SystemReference
IC50 (CBFβ-SMMHC/RUNX1 Binding) 0.26 µMFRET Assay[2][6]
IC50 (ME-1 Cell Growth) 0.6 µMME-1 (inv(16) AML cell line)[7]
IC50 (Normal Human Bone Marrow) > 25 µMNormal Human Bone Marrow Cells[7]
Dissociation of RUNX1 from CBFβ-SMMHC ~90% at 1 µM (6 hours)ME-1 cells[7]
Dissociation of RUNX1 from CBFβ ~15% at 1 µM (6 hours)ME-1 cells[7]
Serum Half-life (in mice) 380 minutesMouse model[7]
Gene TargetFold Increase in RUNX1 Occupancy (ChIP)Cell LineReference
RUNX3 8-foldME-1[7]
CSF1R 2.2-foldME-1[7]
CEBPA 8-foldME-1[7]

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

Workflow Diagram:

CoIP_Workflow start ME-1 Cell Culture (inv(16) AML) treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis incubation Incubate Lysate with anti-RUNX1 Antibody lysis->incubation precipitation Add Protein A/G Beads to Precipitate Immune Complexes incubation->precipitation wash Wash Beads to Remove Non-specific Binders precipitation->wash elution Elute Proteins from Beads wash->elution analysis Western Blot Analysis (Probe for CBFβ-SMMHC and RUNX1) elution->analysis end Quantify Band Intensities to Determine Dissociation analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ-SMMHC and RUNX1.

Chromatin Immunoprecipitation (ChIP)

Workflow Diagram:

ChIP_Workflow start ME-1 Cell Culture treatment Treat with this compound or DMSO start->treatment crosslinking Crosslink Proteins to DNA (Formaldehyde) treatment->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication ip Immunoprecipitate with anti-RUNX1 Antibody lysis_sonication->ip reverse_crosslink Reverse Crosslinks ip->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification analysis qPCR Analysis of Target Gene Promoters dna_purification->analysis end Determine Fold Enrichment of RUNX1 Occupancy analysis->end

Caption: Workflow for Chromatin Immunoprecipitation.

Protocol:

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) to quantify the amount of immunoprecipitated DNA. Calculate the fold enrichment of RUNX1 occupancy relative to the DMSO control.

Cell Viability and Colony-Forming Unit (CFU) Assays

Workflow Diagram:

Viability_CFU_Workflow cluster_0 Viability Assay cluster_1 CFU Assay start Isolate Primary AML Blasts or Culture ME-1 Cells treatment Treat with a Dose Range of this compound start->treatment viability_incubation Incubate for 48 hours treatment->viability_incubation cfu_plating Plate Cells in MethoCult Medium treatment->cfu_plating viability_stain Stain with Annexin V and a Viability Dye (e.g., 7-AAD) viability_incubation->viability_stain viability_analysis Analyze by Flow Cytometry viability_stain->viability_analysis viability_end Determine Percentage of Viable Cells viability_analysis->viability_end cfu_incubation Incubate for 10-14 days cfu_plating->cfu_incubation cfu_counting Count Colonies cfu_incubation->cfu_counting cfu_end Determine Inhibition of Colony Formation cfu_counting->cfu_end

Caption: Workflow for Cell Viability and CFU Assays.

Protocol:

  • Cell Viability Assay (Annexin V/7-AAD Staining):

    • Seed primary inv(16) AML patient blasts or ME-1 cells in appropriate culture medium.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).

    • Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

  • Colony-Forming Unit (CFU) Assay:

    • Plate the treated cells in methylcellulose-based medium (e.g., MethoCult).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

    • Count the number of colonies (defined as aggregates of >40 cells) under a microscope.

    • Calculate the percentage of CFU inhibition compared to the vehicle-treated control.

Conclusion

References

The Oncoprotein CBFβ-SMMHC: A Deep Dive into its Role as a Therapeutic Target in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core-binding factor beta (CBFβ)-smooth muscle myosin heavy chain (SMMHC) oncoprotein, a key driver in a subset of acute myeloid leukemia (AML). We will delve into the molecular mechanisms of CBFβ-SMMHC, its associated signaling pathways, and its validation as a therapeutic target. This document will further present quantitative data on targeted inhibitors, detailed experimental protocols for studying the oncoprotein, and visual representations of key cellular processes and experimental workflows.

Introduction to CBFβ-SMMHC in AML

The fusion oncoprotein CBFβ-SMMHC arises from an inversion on chromosome 16, inv(16)(p13q22), a cytogenetic abnormality found in approximately 8% of adult AML cases.[1] This genetic aberration fuses the CBFB gene, which encodes the β subunit of the core-binding factor (CBF) transcription factor complex, with the MYH11 gene, encoding the smooth muscle myosin heavy chain.[2] The resulting CBFβ-SMMHC protein plays a crucial role in the initiation and maintenance of leukemia.[2]

The CBFβ-SMMHC Signaling Axis and Therapeutic Rationale

The primary mechanism by which CBFβ-SMMHC drives leukemogenesis is through its dominant-negative effect on RUNX1.[5] The fusion protein binds to RUNX1 with a higher affinity than wild-type CBFβ, effectively titrating RUNX1 away from its normal binding partners and target genes. This leads to a global dysregulation of gene expression.

One of the most critical downstream effectors of the CBFβ-SMMHC-RUNX1 interaction is the MYC proto-oncogene. CBFβ-SMMHC maintains the viability of leukemia cells by neutralizing RUNX1-mediated repression of MYC expression. Pharmacological inhibition of the CBFβ-SMMHC-RUNX1 interaction restores the repressive function of RUNX1 at distal enhancers of the MYC gene, leading to the downregulation of MYC expression and subsequent apoptosis of the leukemia cells. This provides a clear rationale for targeting the CBFβ-SMMHC-RUNX1 interaction as a therapeutic strategy.

CBF_SMMHC_Signaling

Caption: CBFβ-SMMHC signaling pathway and mechanism of inhibition.

Therapeutic Targeting of CBFβ-SMMHC

Several small molecule inhibitors have been developed to disrupt the CBFβ-SMMHC-RUNX1 interaction or target downstream pathways. These inhibitors have shown promise in preclinical models of inv(16) AML.

Direct Inhibitors of the CBFβ-SMMHC-RUNX1 Interaction
  • Ro5-3335: This benzodiazepine compound was identified as an inhibitor of the wild-type CBFβ-RUNX1 interaction.[4] It also demonstrates activity against CBF fusion protein-driven leukemias, including those with CBFβ-SMMHC.[4][10] Ro5-3335 preferentially kills human CBF leukemia cell lines and reduces the leukemia burden in a Cbfb-MYH11 mouse model.[4]

Indirect Targeting Strategies
  • HDAC8 Inhibitors (e.g., 22d): CBFβ-SMMHC has been shown to interact with histone deacetylase 8 (HDAC8), leading to the deacetylation and inactivation of the tumor suppressor p53.[2] The HDAC8 inhibitor 22d selectively induces apoptosis in inv(16)+ AML cells and reduces the engraftment of leukemia-initiating cells in preclinical models.[2]

Quantitative Data on CBFβ-SMMHC Inhibitors

The following tables summarize the available quantitative data for key inhibitors of CBFβ-SMMHC.

Table 1: In Vitro Activity of CBFβ-SMMHC Inhibitors

CompoundAssay TypeCell Line / SystemIC50 / KiReference
AI-10-49 FRET AssayCBFβ-SMMHC/RUNX1 binding0.26 µM[11]
Cell Viability (MTT)ME-1 (inv(16))0.6 µM[11]
Cell Viability (MTT)Normal Human Bone Marrow>25 µM[11]
AI-4-83 FRET AssayCBFβ-SMMHC/RUNX1 binding350 nM[7]
Ro5-3335 Cell ViabilityCBF Leukemia Cell Lines6- to 50-fold more potent than non-CBF lines[4][10]

Table 2: Preclinical In Vivo Efficacy of CBFβ-SMMHC Inhibitors

CompoundAnimal ModelDosing RegimenOutcomeReference
This compound Cbfb+/MYH11:Ras+/G12D AML transplantNot specifiedDelayed leukemia progression[7]
Ro5-3335 Cbfb–MYH11 knockin mouse leukemia transplant300 mg/kg/day orally for 30 daysReduced leukemia burden[4]
HDAC8i 22d Cbfb56M/+/Mx1-Cre AML transplantNot specifiedReduced engraftment of AML cells[2]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study CBFβ-SMMHC.

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-SMMHC and RUNX1 Interaction

This protocol is designed to demonstrate the physical interaction between CBFβ-SMMHC and RUNX1 in leukemia cells.

Co_IP_Workflow start Start: Leukemia Cell Culture (e.g., ME-1 cells) lysis Cell Lysis (RIPA or similar buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear antibody_incubation Incubate with Primary Antibody (anti-RUNX1 or anti-CBFβ) preclear->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash Wash Beads (multiple times) bead_capture->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (probe with anti-CBFβ or anti-RUNX1) sds_page->western_blot end End: Detect Interaction western_blot->end

Caption: Workflow for Co-Immunoprecipitation.

Materials:

  • ME-1 cells (or other inv(16)+ AML cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-RUNX1 and anti-CBFβ

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Culture ME-1 cells to the desired density.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three to five times with cold wash buffer.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting, probing with the reciprocal antibody to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for RUNX1 Transcriptional Activity

This assay measures the effect of CBFβ-SMMHC and its inhibitors on the transcriptional activity of RUNX1 on a target gene promoter.

Luciferase_Assay_Workflow start Start: Cell Culture (e.g., HEK293T) transfection Co-transfect Plasmids: - RUNX1-responsive luciferase reporter - Renilla luciferase (control) - CBFβ-SMMHC expression vector (optional) - RUNX1 expression vector (optional) start->transfection treatment Treat with Inhibitor (e.g., this compound) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_measurement Measure Firefly and Renilla Luciferase Activity lysis->luciferase_measurement analysis Normalize Firefly to Renilla Activity luciferase_measurement->analysis end End: Determine RUNX1 Activity analysis->end

Caption: Luciferase Reporter Assay Workflow.

Materials:

  • HEK293T or other suitable cell line

  • Luciferase reporter plasmid containing a RUNX1-responsive promoter (e.g., CSF1R promoter) driving firefly luciferase expression

  • A control plasmid expressing Renilla luciferase

  • Expression plasmids for RUNX1 and CBFβ-SMMHC (if not endogenously expressed)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed cells in a 24- or 96-well plate.

  • Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for RUNX1 and CBFβ-SMMHC as needed.

  • After 24-48 hours, treat the cells with the CBFβ-SMMHC inhibitor or vehicle control for the desired time.

  • Lyse the cells according to the dual-luciferase reporter assay system protocol.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy

This protocol is used to determine the binding of RUNX1 to specific genomic regions, such as the MYC enhancers, in the presence or absence of a CBFβ-SMMHC inhibitor.

ChIP_Workflow start Start: Leukemia Cell Culture (e.g., ME-1 cells) crosslinking Crosslink Proteins to DNA (Formaldehyde) start->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitate with anti-RUNX1 Antibody lysis_sonication->immunoprecipitation wash_elute Wash and Elute Chromatin immunoprecipitation->wash_elute reverse_crosslink Reverse Crosslinks wash_elute->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification analysis Analyze DNA by qPCR or Sequencing (ChIP-seq) dna_purification->analysis end End: Determine RUNX1 Occupancy analysis->end

Caption: Chromatin Immunoprecipitation Workflow.

Materials:

  • ME-1 cells

  • Formaldehyde

  • Glycine

  • ChIP lysis and wash buffers

  • Anti-RUNX1 antibody for ChIP

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target regions (e.g., MYC enhancers)

Procedure:

  • Treat ME-1 cells with a CBFβ-SMMHC inhibitor or vehicle control.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the crosslinking reaction with glycine.

  • Harvest and lyse the cells.

  • Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an anti-RUNX1 antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

CBFβ-SMMHC is a well-validated therapeutic target in inv(16) AML. The development of small molecules that specifically disrupt the interaction between CBFβ-SMMHC and RUNX1 has provided a promising avenue for targeted therapy. The detailed understanding of the downstream signaling pathways, particularly the role of MYC, has further solidified the rationale for this approach. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biology of CBFβ-SMMHC and to evaluate the efficacy of novel therapeutic agents. Continued research in this area holds the potential to significantly improve outcomes for patients with inv(16) AML.

References

Methodological & Application

Application Notes and Protocols for AI-10-49 in Mouse Models of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Table 1: In Vivo Efficacy of AI-10-49 in AML Mouse Model
ParameterVehicle (DMSO) ControlThis compound TreatmentReference
Dosage N/A200 mg/kg/day[1][2]
Administration Route Intraperitoneal (assumed)Intraperitoneal (assumed)
Treatment Duration 10 days10 days[1][2]
Mouse Model Transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cellsTransplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells[1]
Median Survival 33.5 days61 days[2]
Statistical Significance (p-value) N/A2.7 x 10-6 (Log-rank test)[2]

Signaling Pathway

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Add the PEG300 and vortex thoroughly to ensure complete mixing.

  • Add the Tween-80 and vortex again.

  • Finally, add the sterile saline to reach the final volume and vortex until the solution is clear and homogenous.

  • Prepare the formulation fresh on the day of administration.

Establishment of AML Mouse Model

Materials:

  • Cbfb+/MYH11:Ras+/G12D leukemic cells

  • Recipient mice (e.g., C57BL/6)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal restrainer

Protocol:

  • Culture the Cbfb+/MYH11:Ras+/G12D leukemic cells in appropriate media and conditions.

  • Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Centrifuge the cells and resuspend the pellet in sterile PBS to the desired concentration for injection (e.g., 1 x 106 cells per 200 µL).

  • Anesthetize the recipient mice or use an appropriate restraining device.

  • Inject the cell suspension intravenously (IV) via the tail vein. The typical injection volume is 100-200 µL.

  • Monitor the mice regularly for signs of leukemia development.

In Vivo Administration of this compound

Materials:

  • AML mouse models

  • Sterile syringes (1 mL) and needles (e.g., 25-gauge)

  • Animal balance

Protocol:

  • Begin treatment once leukemia is established, for example, 5 days post-transplantation of leukemic cells.

  • Repeat the administration daily for the duration of the study (e.g., 10 days).

Monitoring of Leukemia Progression

A. Survival Analysis:

  • Monitor the mice daily for signs of distress, weight loss, and other clinical signs of leukemia.

  • Record the date of death or euthanasia for each mouse.

  • Plot Kaplan-Meier survival curves to compare the survival rates between the treatment and control groups.

B. Flow Cytometry of Peripheral Blood:

  • Collect a small volume of peripheral blood from the tail vein or submandibular vein at regular intervals.

  • Lyse the red blood cells using a suitable lysis buffer.

  • Stain the remaining cells with fluorescently-labeled antibodies against relevant markers for leukemic cells (e.g., CD45, c-Kit).

  • Analyze the samples using a flow cytometer to quantify the percentage of leukemic cells in the peripheral blood.

C. Bioluminescence Imaging (if using luciferase-expressing cell lines):

  • Inject the mice with a luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.

  • Anesthetize the mice and place them in an in vivo imaging system.

  • Acquire bioluminescence images to visualize and quantify the tumor burden.

  • Repeat imaging at regular intervals to monitor the response to treatment.

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture 1. Culture Cbfb+/MYH11:Ras+/G12D Leukemic Cells cell_prep 2. Prepare Cell Suspension for Injection cell_culture->cell_prep transplantation 3. Intravenous Transplantation into Recipient Mice cell_prep->transplantation randomization 5. Randomize Mice into Treatment & Control Groups transplantation->randomization drug_prep 4. Prepare this compound Formulation administration 6. Daily Intraperitoneal Administration of this compound or Vehicle drug_prep->administration randomization->administration survival 7a. Monitor Survival administration->survival flow_cytometry 7b. Peripheral Blood Flow Cytometry administration->flow_cytometry bioluminescence 7c. Bioluminescence Imaging (optional) administration->bioluminescence data_analysis 8. Data Analysis (Survival curves, etc.) survival->data_analysis flow_cytometry->data_analysis bioluminescence->data_analysis

References

Application Notes and Protocols for Assessing Cell Viability with AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-49

Mechanism of Action: Signaling Pathway

AI1049_Pathway cluster_0 inv(16) AML Cell AI1049 This compound CBFb_SMMHC_RUNX1 CBFβ-SMMHC/RUNX1 Complex AI1049->CBFb_SMMHC_RUNX1 Inhibits RUNX1 RUNX1 CBFb_SMMHC_RUNX1->RUNX1 Releases MYC MYC Expression RUNX1->MYC Represses Apoptosis Apoptosis MYC->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound in inv(16) AML cells.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard procedures for the CellTiter-Glo® assay and is suitable for high-throughput screening.[7][10][11]

Materials:

  • Leukemic cell lines (e.g., ME-1 for inv(16) positive) and control cell lines

  • Appropriate cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Determine the optimal cell seeding density to ensure linear correlation between cell number and luminescent signal.

    • Seed cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[11] Include wells with medium only for background measurements.

  • Compound Treatment:

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

CellTiterGlo_Workflow cluster_workflow CellTiter-Glo® Assay Workflow A 1. Seed cells in opaque-walled plate B 2. Treat with this compound (and controls) A->B C 3. Incubate for desired duration B->C D 4. Equilibrate plate to room temperature C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Mix to induce cell lysis E->F G 7. Incubate to stabilize signal F->G H 8. Measure luminescence G->H

References

Application Notes and Protocols for AI-10-49 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-49

cluster_0 inv(16) AML Cell cluster_1 inv(16) AML Cell + this compound CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters TargetGenes Target Gene Promoters (e.g., RUNX3, CSF1R, CEBPA) RUNX1->TargetGenes Binding Blocked Transcription_Repressed Transcription Repressed TargetGenes->Transcription_Repressed AI1049 This compound CBFb_SMMHC_2 CBFβ-SMMHC AI1049->CBFb_SMMHC_2 Binds & Inhibits RUNX1_2 RUNX1 (Released) TargetGenes_2 Target Gene Promoters RUNX1_2->TargetGenes_2 Binding Restored Transcription_Restored Transcription Restored TargetGenes_2->Transcription_Restored

Caption: Mechanism of this compound Action in inv(16) AML Cells.

Quantitative Data from this compound ChIP Assays

Cell LineTreatmentTarget Gene PromoterFold Enrichment of RUNX1 Occupancy (vs. Vehicle)Reference
ME-11 µM this compound for 6 hoursRUNX38.0[2][6]
ME-11 µM this compound for 6 hoursCSF1R2.2[2][6]
ME-11 µM this compound for 6 hoursCEBPA8.0[2][6]

Experimental Protocols

General ChIP Assay Workflow

The following diagram illustrates the key steps in a typical ChIP assay.

Crosslinking 1. Crosslinking (Formaldehyde) CellLysis 2. Cell Lysis Crosslinking->CellLysis Sonication 3. Chromatin Shearing (Sonication) CellLysis->Sonication IP 4. Immunoprecipitation (RUNX1 Antibody) Sonication->IP Wash 5. Wash IP->Wash Elution 6. Elution & Reverse Crosslinking Wash->Elution DNAPurification 7. DNA Purification Elution->DNAPurification Analysis 8. Analysis (qPCR or Sequencing) DNAPurification->Analysis

Caption: General Workflow of a Chromatin Immunoprecipitation (ChIP) Assay.
Detailed Protocol for ChIP using this compound

Materials:

  • ME-1 cells (or other suitable inv(16) AML cell line)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37% solution)

  • Glycine (1.25 M solution)

  • Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)[4]

  • Sonication Buffer (e.g., 0.1% SDS-containing buffer)[5]

  • Anti-RUNX1 antibody (ChIP-grade)

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffers (a series of buffers with increasing stringency)[7]

  • Elution Buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR analysis of target gene promoters (RUNX3, CSF1R, CEBPA) and a negative control region.

Procedure:

  • Cell Culture and Treatment:

    • Culture ME-1 cells to the desired density (e.g., 2-5 x 10^7 cells per ChIP sample).[5]

  • Crosslinking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[4][7]

    • Incubate for 10 minutes at room temperature with gentle shaking.[4]

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[4][7]

    • Incubate for 5 minutes at room temperature.[4]

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS.[4]

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[4] Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.[4]

    • Verify the fragment size by running an aliquot on an agarose gel.

    • Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.[7]

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade anti-RUNX1 antibody or normal rabbit IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 1 hour.[7]

  • Washing:

    • Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin.[7] This typically involves low salt, high salt, and LiCl wash buffers.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

    • Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C for several hours or overnight. This step is often performed in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[9]

    • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

  • Analysis by qPCR:

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) and a negative control region (a gene desert or a gene not regulated by RUNX1).

Conclusion

References

Application Notes and Protocols: AI-10-49 Treatment of Primary inv(16) AML Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 inv(16) AML Cell cluster_1 AI-10-49 Treatment CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters MYC MYC Expression RUNX1->MYC Upregulates Leukemia Leukemic Proliferation MYC->Leukemia Drives AI1049 This compound AI1049->CBFb_SMMHC Inhibits RUNX1_restored Restored RUNX1 Function MYC_repressed MYC Repression RUNX1_restored->MYC_repressed Represses Apoptosis Apoptosis MYC_repressed->Apoptosis Induces AI1049_2 This compound CBFb_SMMHC_2 CBFβ-SMMHC AI1049_2->CBFb_SMMHC_2 Binds and Disrupts Interaction with RUNX1 CBFb_SMMHC_2->RUNX1_restored Releases

Figure 1: Mechanism of this compound Action in inv(16) AML Cells.

Data Presentation

In Vitro Efficacy of this compound
Cell TypeAssayConcentration (µM)ResultReference
ME-1 (inv(16) AML cell line)Viability0.6IC50[6][7]
Primary inv(16) AML Patient Samples (n=4)Viability (48h)5Reduced Viability[1][4]
10~50% Viability[6][8]
Normal Karyotype AML Patient Samples (n=4)Viability< 20No significant effect[1][8]
Normal Human Bone Marrow CellsViability> 25IC50 (Negligible effect)[6]
inv(16) AML Patient SamplesColony-Forming Units (CFU)540% reduction[1]
1060% reduction[1]
Normal Karyotype and t(8;21) AML Patient SamplesColony-Forming Units (CFU)5, 10No significant effect[1]
In Vivo Efficacy of this compound in a Mouse Model
Mouse ModelTreatmentDosageOutcomeReference
Cbfb+/MYH11;Ras+/G12D leukemic cell transplantThis compound200 mg/kg/day for 10 daysMedian survival increased from 33.5 days (vehicle) to 61 days.[1][6]
This compound200 mg/kg/day for 7 daysNo detectable cumulative toxicity.[6][8]

Experimental Protocols

Protocol 1: In Vitro Viability Assay of Primary AML Samples

Materials:

  • Primary AML patient bone marrow or peripheral blood samples (CD34+ purified)

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate cytokines

  • 96-well cell culture plates

  • Annexin V and 7-AAD apoptosis detection kit

  • Flow cytometer

Procedure:

  • Thaw and culture primary AML patient cells in appropriate media.

  • Seed 1 x 10^5 cells per well in a 96-well plate.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and wash with cold PBS.

  • Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

  • Calculate the percent viability relative to the DMSO control.

start Start prep_cells Prepare Primary AML Cell Suspension start->prep_cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate add_drug Add this compound/ DMSO to Wells seed_plate->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate Incubate for 48h add_drug->incubate harvest Harvest and Wash Cells incubate->harvest stain Stain with Annexin V and 7-AAD harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Figure 2: Workflow for In Vitro Viability Assay.
Protocol 2: Colony-Forming Unit (CFU) Assay

Materials:

  • Primary AML patient bone marrow or peripheral blood samples

  • DMSO

  • MethoCult™ medium (or equivalent semi-solid medium)

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of primary AML cells.

  • After treatment, wash the cells to remove the compound.

  • Resuspend the cells in MethoCult™ medium at a density of 1 x 10^4 to 5 x 10^4 cells/mL.

  • Plate 1.1 mL of the cell suspension into each 35 mm dish.

  • Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.

  • Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.

  • Express the results as the number of CFUs per number of cells plated, relative to the DMSO control.

Protocol 3: Western Blot for MYC Expression

Materials:

  • ME-1 cell line or primary inv(16) AML cells

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

Conclusion

References

Application Notes and Protocols for In Vivo Studies with AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

AI1049_Pathway cluster_0 inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Tumor Suppressor) CBFb_SMMHC->RUNX1 Sequesters Leukemia Leukemogenesis (Blocked Differentiation, Increased Proliferation) CBFb_SMMHC->Leukemia Drives RUNX1->Leukemia Suppresses AI1049 AI-10-49 AI1049->CBFb_SMMHC Inhibits Interaction RUNX1_restored Restored RUNX1 Transcriptional Program AI1049->RUNX1_restored Leads to MYC_repression MYC Repression RUNX1_restored->MYC_repression Increases RUNX1 occupancy at MYC enhancers Apoptosis Apoptosis MYC_repression->Apoptosis Induces

Quantitative Data Summary

ParameterValueCell Line / ModelReference
In Vitro Potency
IC50 (Cell Viability)0.6 µMME-1 (inv(16) AML cell line)[1][2]
IC50 (Cell Viability)> 25 µMNormal human bone marrow cells[2][6]
FRET IC50 (CBFβ-SMMHC/RUNX1 Binding)0.26 µMBiochemical Assay[4][5][7]
In Vivo Efficacy
Median Leukemia Latency (Vehicle)33.5 daysMouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells[2][7]
Median Leukemia Latency (this compound)61 daysMouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells[7]
Pharmacokinetics
Plasma Half-life (t1/2)380 minutesMouse[1][7]
Colony Forming Assay
CFU Reduction (5 µM this compound)40%Primary inv(16) AML cells[2]
CFU Reduction (10 µM this compound)60%Primary inv(16) AML cells[2]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of inv(16) AML

1. Animal Model:

  • Use immunocompromised mice (e.g., NSG mice).

  • Transplant mice with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NRAS G12D (e.g., from Cbfb+/MYH11:Ras+/G12D knock-in mice).[2][7]

3. Dosing and Administration:

  • Five days post-transplantation of leukemic cells to allow for engraftment, begin treatment.[2][7]

  • Administer the drug once daily for a period of 10 days.[2][7]

  • The route of administration should be determined based on the vehicle and experimental design (e.g., intraperitoneal or oral gavage).

  • The control group should receive an equivalent volume of the vehicle solution.

4. Monitoring and Endpoints:

  • Monitor the health of the mice daily, including body weight, activity, and signs of toxicity.

  • The primary endpoint is overall survival. Monitor mice until they meet pre-defined humane endpoints (e.g., significant weight loss, lethargy, signs of advanced disease).

  • The delay in leukemia progression can be assessed by monitoring leukemic cell burden in peripheral blood or bone marrow at specified time points.

Experimental Workflow Diagram

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Immunocompromised Mice (e.g., NSG) Cell_Transplant Transplant with Cbfb+/MYH11:Ras+/G12D Leukemic Cells Animal_Model->Cell_Transplant Engraftment Allow 5 Days for Leukemia Engraftment Cell_Transplant->Engraftment Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Engraftment->Grouping Dosing Administer Daily for 10 Days Vehicle or 200 mg/kg this compound Grouping->Dosing Daily_Monitoring Monitor Daily: - Body Weight - Clinical Signs - Toxicity Dosing->Daily_Monitoring Leukemia_Burden Assess Leukemia Burden (Optional, e.g., Bioluminescence, Flow Cytometry of Peripheral Blood) Dosing->Leukemia_Burden Survival Monitor Overall Survival (Primary Endpoint) Daily_Monitoring->Survival Data_Analysis Analyze Survival Data (e.g., Kaplan-Meier Curves) Leukemia_Burden->Data_Analysis Survival->Data_Analysis

Concluding Remarks

References

Application Notes and Protocols for Measuring AI-10-49 Efficacy in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action

Data Presentation

In Vitro Efficacy of AI-10-49
Cell LineAssay TypeParameterValueReference
ME-1 (inv(16) AML)Viability AssayIC500.6 µM[1][2]
ME-1 (inv(16) AML)Co-immunoprecipitationRUNX1-CBFβ-SMMHC Dissociation90% at 1 µM after 6 hours[4][5]
Primary inv(16) AML Patient BlastsViability AssayViability Reduction~50% at 10 µM[5]
Normal Human Bone Marrow CellsViability AssayIC50> 25 µM[1][5]
Normal Karyotype AML Patient BlastsViability AssayEffectNegligible below 20 µM[5]
In Vivo Efficacy of this compound
Animal ModelTreatmentParameterResultReference
Mouse model of inv(16) AML200 mg/kg this compound for 10 daysMedian Survival61 days (vs. 33.5 days for vehicle)[4][5]
Mouse model of inv(16) AMLThis compound for 7 daysToxicityNo detectable cumulative toxicity[4][5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Leukemia cell lines (e.g., ME-1)

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[6]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells, including any floating cells, and wash them twice with cold PBS.[10][11]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[10][11]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[10][12]

Colony Formation Assay

Materials:

  • Leukemia cells or primary patient samples

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates

Procedure:

  • Mix the treated cells with the methylcellulose medium according to the manufacturer's instructions.

  • Plate the cell/methylcellulose mixture into 6-well plates.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until colonies are visible.

  • Count the number of colonies (defined as clusters of >40 cells) in each well.

  • Calculate the colony-forming unit (CFU) capacity relative to the vehicle-treated control.[1]

In Vivo Efficacy Study in a Leukemia Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Leukemia cells expressing a reporter gene (e.g., luciferase) or primary patient-derived xenograft (PDX) cells

  • Vehicle control

Procedure:

  • Inject the leukemia cells intravenously into the mice.

  • Randomly assign mice to treatment and control groups.

  • Monitor the mice regularly for signs of toxicity and tumor burden (e.g., through bioluminescence imaging).

  • Record the survival of the mice in each group.

  • At the end of the study, or when mice show signs of advanced disease, euthanize them and collect tissues for further analysis (e.g., flow cytometry to determine leukemia cell infiltration).

Visualizations

AI1049_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 This compound Treatment CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding TargetGenes Target Genes RUNX1->TargetGenes Normal Transcription CBFbSMMHC CBFβ-SMMHC RUNX1_sequestered RUNX1 CBFbSMMHC->RUNX1_sequestered Sequestration MYC MYC CBFbSMMHC->MYC Upregulation TargetGenes_repressed Target Gene Repression AI1049 This compound CBFbSMMHC_inhibited CBFβ-SMMHC AI1049->CBFbSMMHC_inhibited Inhibition RUNX1_released RUNX1 CBFbSMMHC_inhibited->RUNX1_released Release MYC_repressed MYC RUNX1_released->MYC_repressed Repression TargetGenes_restored Target Genes RUNX1_released->TargetGenes_restored Restored Transcription Apoptosis Apoptosis MYC_repressed->Apoptosis

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy LeukemiaCells Leukemia Cells (e.g., ME-1, Patient Samples) Treatment This compound Treatment LeukemiaCells->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ColonyFormation Colony Formation Assay Treatment->ColonyFormation MouseModel Leukemia Mouse Model (Xenograft/PDX) InVivoTreatment This compound Administration MouseModel->InVivoTreatment Survival Survival Analysis InVivoTreatment->Survival Toxicity Toxicity Assessment InVivoTreatment->Toxicity

References

Troubleshooting & Optimization

AI-10-49 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q3: My experiment is sensitive to DMSO. What are the alternative formulations for in vivo studies?

Q4: How should I prepare the working solution for my in vivo experiment?

Solubility Data

Solvent/FormulationConcentrationMolarityObservations
DMSO100 mg/mL151.40 mMUltrasonic treatment and fresh DMSO are recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL3.78 mMA clear solution is obtained; saturation is unknown.[1][5]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL3.78 mMA clear solution is obtained; saturation is unknown.[1][5]

Experimental Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO
  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.

  • If precipitation occurs, warm the vial at 37°C for 10 minutes.

  • Further aid dissolution by placing the vial in an ultrasonic bath until the solution is clear.

Preparation of an In Vivo Formulation (Example: 1 mL of 2.5 mg/mL solution)
  • In a sterile tube, add 400 µL of PEG300.

  • To the mixture, add 50 µL of Tween-80 and mix until the solution is clear.

Troubleshooting Guide

AI_10_49_Solubility_Troubleshooting start Start: Solubility Issue with AI-10-49 check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Action: Use fresh, anhydrous DMSO. check_solvent->use_dmso No check_dmso_quality Is the DMSO fresh and anhydrous? check_solvent->check_dmso_quality Yes use_dmso->check_dmso_quality replace_dmso Action: Use a new, unopened bottle of anhydrous DMSO. check_dmso_quality->replace_dmso No apply_heat_sonication Action: Warm the solution to 37°C and/or use sonication. check_dmso_quality->apply_heat_sonication Yes replace_dmso->apply_heat_sonication check_dissolution Did the compound dissolve? apply_heat_sonication->check_dissolution success Result: Solubility issue resolved. check_dissolution->success Yes consider_formulation Is this for an in vivo experiment? check_dissolution->consider_formulation No use_formulation Action: Prepare a co-solvent formulation (e.g., with PEG300, Tween-80, Saline or Corn Oil). consider_formulation->use_formulation Yes contact_support Result: Issue persists. Contact technical support. consider_formulation->contact_support No follow_protocol Action: Follow the recommended sequential mixing protocol. use_formulation->follow_protocol follow_protocol->success

References

Technical Support Center: AI-10-49 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

  • Solution:

    • If the issue persists, consider preparing a slightly more dilute stock solution.

  • Possible Cause: This could be due to incomplete dissolution or the use of DMSO that contains water.

  • Solution:

    • If cloudiness remains, centrifuge the solution at a low speed and carefully transfer the clear supernatant to a new tube. The concentration of this solution should be verified if precise dosing is critical.

    • Always use a fresh, high-purity, anhydrous grade of DMSO for preparing stock solutions.[2]

Issue 3: The compound precipitates out of solution when the DMSO stock is diluted in an aqueous buffer or cell culture medium.

  • Solution:

    • Perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into your aqueous medium.[2]

    • When adding the DMSO stock to the aqueous solution, do so dropwise while gently vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound.

    • Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity to cells.[10][11]

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 660.52 g/mol [1],[5]
Solubility in DMSO ≥ 16.53 mg/mL to ≥ 34 mg/mL; up to 100 mg/mL in fresh DMSO[1],[5],[4]
FRET IC50 0.26 µM (for disrupting CBFβ-SMMHC/RUNX1 interaction)[1],[6]
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years[1],[6],

Experimental Protocol: Preparation of a 10 mM AI-10-49 Stock Solution in DMSO

Materials:

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

Procedure:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 660.52 g/mol * (1000 mg / 1 g) = 6.6052 mg

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • Following warming, vortex the tube again.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Store the aliquots at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Troubleshooting Dissolution cluster_storage Final Steps weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Vortexing add_dmso->dissolve warm Warm to 37°C dissolve->warm if needed sonicate Sonicate dissolve->sonicate if needed inspect Visual Inspection for Clarity dissolve->inspect warm->dissolve sonicate->dissolve aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C aliquot->store

signaling_pathway cluster_restored Restored RUNX1 Activity CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Transcription Factor) CBFb_SMMHC->RUNX1 binds and sequesters Target_Genes RUNX1 Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1->Target_Genes transcription repressed Leukemia Leukemia Progression Target_Genes->Leukemia contributes to AI1049 This compound AI1049->CBFb_SMMHC inhibits binding to RUNX1 RUNX1_active Active RUNX1 Target_Genes_active Target Gene Expression Restored RUNX1_active->Target_Genes_active Leukemia_inhibition Leukemia Progression Inhibited Target_Genes_active->Leukemia_inhibition

References

Optimizing AI-10-49 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

  • Solution:

    • Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to the final culture plate. This can help to avoid localized high concentrations that may lead to precipitation.

Issue 2: Inconsistent or No Biological Effect Observed

  • Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or use of an inappropriate cell line.

  • Solution:

    • Concentration Range: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration for your specific cell line and assay.

Issue 3: High Background or Off-Target Effects

  • Solution:

    • Positive and Negative Controls: Use a sensitive cell line (e.g., ME-1) as a positive control and a non-sensitive cell line as a negative control to confirm the specificity of the observed effects.

Quantitative Data Summary

ParameterCell Line / SystemValueReference
FRET IC50 CBFβ-SMMHC/RUNX1 interaction0.26 µM[2][5][8]
Growth Inhibition IC50 ME-1 (inv(16) AML)0.6 µM[2][5]
Growth Inhibition IC50 Normal human bone marrow cells> 25 µM[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assay

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

AI1049_Mechanism cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Treatment with AI-10-49 RUNX1_normal RUNX1 TargetGenes_normal Target Genes (Normal Development) RUNX1_normal->TargetGenes_normal Activates CBFb_normal CBFβ CBFb_normal->RUNX1_normal Stabilizes CBFbSMMHC CBFβ-SMMHC RUNX1_aml RUNX1 CBFbSMMHC->RUNX1_aml Sequesters Leukemia Leukemic Transformation CBFbSMMHC->Leukemia TargetGenes_aml Target Genes (Blocked) RUNX1_aml->TargetGenes_aml AI1049 This compound CBFbSMMHC_treated CBFβ-SMMHC AI1049->CBFbSMMHC_treated Inhibits RUNX1_released RUNX1 (Released) CBFbSMMHC_treated->RUNX1_released TargetGenes_restored Target Genes (Restored Activity) RUNX1_released->TargetGenes_restored Activates Apoptosis Apoptosis TargetGenes_restored->Apoptosis

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (DMSO) start->prepare_stock prepare_working Prepare Working Dilutions of this compound & Vehicle prepare_stock->prepare_working seed_cells Seed inv(16)+ and Control Cell Lines seed_cells->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate (e.g., 6-48h) treat_cells->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., Annexin V/PI) endpoint->viability chip ChIP Assay (RUNX1 Occupancy) endpoint->chip gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) endpoint->gene_expression end End viability->end chip->end gene_expression->end

Troubleshooting Logic for Poor Solubility

Troubleshooting_Solubility start Issue: This compound Precipitate in Culture check_stock Check Stock Solution Is it fully dissolved? start->check_stock warm_sonicate Action: Warm (37°C) and/or Sonicate Stock check_stock->warm_sonicate No check_final_dmso Check Final DMSO % Is it sufficient to maintain solubility? check_stock->check_final_dmso Yes warm_sonicate->check_stock serial_dilution Action: Use Serial Dilutions in Medium check_final_dmso->serial_dilution No reassess Re-evaluate Experiment check_final_dmso->reassess Yes serial_dilution->reassess

References

how to minimize off-target effects of AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Using appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments.

  • Employing orthogonal approaches: Use a structurally unrelated inhibitor targeting the same pathway (if available) or genetic approaches like siRNA/shRNA to validate that the observed phenotype is specific to the inhibition of the intended target.[7]

Troubleshooting Guides

  • Possible Cause: The observed phenotype may not be a direct result of on-target CBFβ-SMMHC inhibition or could be influenced by experimental variability.

  • Troubleshooting Steps:

Issue 2: High levels of cytotoxicity observed in control (non-inv(16)) cell lines.

  • Troubleshooting Steps:

    • Consider Cell Line Specific Sensitivities: Some cell lines may have unique, uncharacterized sensitivities. If the issue persists, consider using a different non-inv(16) control cell line.

Data Summary

Assay TypeTarget/Cell LineIC50Reference
FRET-based PPI AssayCBFβ-SMMHC-RUNX10.26 µM[2][4]
Cell Viability AssayME-1 (inv(16) AML)0.6 µM[1]
Cell Viability AssayNormal Human Bone Marrow Cells>25 µM[6]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of the CBFβ-SMMHC-RUNX1 Interaction

Methodology:

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either CBFβ or RUNX1 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against CBFβ, RUNX1, and SMMHC to detect the co-immunoprecipitated proteins.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Restoration of RUNX1 Transcriptional Activity

Methodology:

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against RUNX1 or a control IgG overnight.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA).

Visualizations

AI1049_Mechanism_of_Action cluster_untreated Untreated inv(16) AML Cell cluster_treated AI-10-49 Treated Cell CBFb_SMMHC CBFβ-SMMHC RUNX1_untreated RUNX1 CBFb_SMMHC->RUNX1_untreated Sequesters TargetGenes_untreated Target Gene Repression RUNX1_untreated->TargetGenes_untreated AI1049 This compound CBFb_SMMHC_treated CBFβ-SMMHC AI1049->CBFb_SMMHC_treated Inhibits RUNX1_treated RUNX1 (Released) CBFb_SMMHC_treated->RUNX1_treated TargetGenes_treated Target Gene Activation RUNX1_treated->TargetGenes_treated Activates

Experimental_Workflow_CoIP start Treat inv(16) cells with This compound or Vehicle lysis Cell Lysis start->lysis ip Immunoprecipitate with anti-RUNX1 antibody lysis->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute wb Western Blot for CBFβ-SMMHC elute->wb end Analyze reduction in co-precipitated protein wb->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Troubleshooting_Logic start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 q2 Is on-target engagement confirmed (e.g., via Co-IP)? q1->q2 Yes off_target Potential Off-Target Effect or Artifact. Investigate further. q1->off_target No q3 Does the effect occur in non-inv(16) control cells? q2->q3 Yes q2->off_target No on_target Likely On-Target Effect q3->on_target No q3->off_target Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

troubleshooting inconsistent results with AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Inconsistent Results

Issue 1: High variability in IC50 values in cell viability assays.

Possible Cause 1: Compound Precipitation

Possible Cause 2: Inconsistent Cell Seeding

  • Recommendation: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. Use calibrated pipettes and pre-wet the tips.

Possible Cause 3: Cell Health and Passage Number

  • Recommendation: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments, as cellular characteristics can change over time. Regularly check for mycoplasma contamination.

Issue 2: No significant decrease in the viability of inv(16)-positive cells.

Possible Cause 1: Inactive Compound

Possible Cause 2: Suboptimal Assay Conditions

Possible Cause 3: Cell Line Integrity

  • Recommendation: Verify the identity of your cell line and confirm the presence of the inv(16) translocation.

Issue 3: Unexpected results in downstream analysis (e.g., Western Blot, ChIP-qPCR).

Possible Cause 1: Insufficient Target Engagement

Possible Cause 2: Technical Issues with the Assay

  • Western Blot: If you do not observe expected changes in protein levels, ensure your lysis buffer contains protease and phosphatase inhibitors. Check your antibody's specificity and optimize its concentration. Run positive and negative controls.

  • ChIP-qPCR: Low DNA yield can be due to insufficient cross-linking, inefficient cell lysis, or improper chromatin shearing. Ensure you are using a ChIP-validated antibody for your protein of interest. High background could result from too much antibody or insufficient washing.

Quantitative Data Summary

Parameter Cell Line/Model Value Reference
FRET IC50 CBFβ-SMMHC/RUNX1 binding0.26 µM[3][4][6]
Cell Viability IC50 ME-1 (inv(16) AML)0.6 µM[1][2]
Cell Viability IC50 Normal human bone marrow cells> 25 µM[2][3]
Plasma Half-life Mouse380 minutes[1][2]

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

Chromatin Immunoprecipitation (ChIP) (General Protocol)
  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells and nuclei to release the chromatin.

  • Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody specific to the protein of interest (e.g., RUNX1). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high-salt solution.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters to quantify protein occupancy.

Visualizations

AI1049_Mechanism cluster_0 In inv(16) AML Cells cluster_1 Effect of AI-10-49 CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Transcription Factor) CBFb_SMMHC->RUNX1 Binds and Sequesters Free_RUNX1 Free RUNX1 CBFb_SMMHC->Free_RUNX1 Releases Target_Genes Target Gene Repression (e.g., RUNX3, CSF1R) RUNX1->Target_Genes Unable to Activate AI1049 This compound AI1049->CBFb_SMMHC Binds and Disrupts Interaction Restored_Activation Restored Gene Activation Free_RUNX1->Restored_Activation Leukemia_Suppression Leukemia Suppression Restored_Activation->Leukemia_Suppression

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound A 1. Prepare this compound Stock (in DMSO) C 3. Perform Dose-Response (Cell Viability Assay) A->C B 2. Seed Cells (e.g., ME-1) B->C D 4. Determine IC50 C->D E 5. Treat Cells with Optimal Dose D->E F 6. Downstream Analysis E->F G Western Blot F->G H ChIP-qPCR F->H I Gene Expression Analysis F->I

Troubleshooting_Workflow A Inconsistent Results? B Check Compound: - Proper Storage? - Solubility Issues? - Fresh Dilutions? A->B C Check Cells: - Correct Cell Line? - Healthy & Low Passage? - Mycoplasma Free? A->C D Check Assay: - Calibrated Pipettes? - Correct Reagents? - Optimized Incubation Times? A->D E Run Positive/Negative Controls B->E C->E D->E

References

stability of AI-10-49 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. For a more quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and to quantify the purity of the compound over time.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of AI-10-49 in working solution. 2. Precipitation of this compound in aqueous media. 3. Adsorption to plasticware. 1. Prepare fresh working dilutions of this compound for each experiment from a properly stored, single-use aliquot of DMSO stock.2. Visually inspect the cell culture media after adding this compound for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or including a solubilizing agent if compatible with your experimental system.3. Use low-adhesion plasticware or pre-coat plasticware with a blocking agent if adsorption is suspected.
Variability in results between experiments. 1. Repeated freeze-thaw cycles of the stock solution. 2. Inconsistent final DMSO concentration. 1. Ensure that stock solutions are aliquoted after the initial preparation to avoid multiple freeze-thaw cycles.[3]2. Maintain a consistent final concentration of DMSO in all experimental wells, including vehicle controls, as DMSO can have biological effects.
Complete loss of activity. 1. Improper storage of stock solution. 2. Contamination of stock solution. 1. Verify that stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and for no longer than the recommended duration.[3]2. Use sterile techniques when preparing and handling stock and working solutions to prevent microbial contamination, which can degrade the compound.

Data on this compound Stability and Handling

Parameter Condition Recommendation/Data Reference
Solid Form Storage Dry, darkStore at -20°C for up to 3 years.[3]
Stock Solution Storage (in DMSO) -20°CStable for up to 1 year.[3]
-80°CStable for up to 2 years.[3]
Solubility DMSO≥ 100 mg/mL (with sonication)[3]
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSoluble at ≥ 2.5 mg/mL[3]
In Vivo Formulation 2 10% DMSO, 90% Corn OilSoluble at ≥ 2.5 mg/mL[3]
Pharmacokinetics In mouse plasmaHalf-life (t½) = 380 minutes[7][8]

Experimental Protocols

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the vial to 37°C for 10 minutes and vortex. If necessary, use an ultrasonic bath for a short period.[1][2]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

Protocol for Preparation of In Vivo Formulation (Saline-based)

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Visualizations

Signaling_Pathway CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) PPI Protein-Protein Interaction CBFb_SMMHC->PPI RUNX1 RUNX1 (Tumor Suppressor) RUNX1->PPI Target_Genes RUNX1 Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1->Target_Genes Activation PPI->Target_Genes Repression AI1049 This compound AI1049->PPI Disrupts Leukemia Leukemia Progression Target_Genes->Leukemia Suppression of differentiation Apoptosis Apoptosis Target_Genes->Apoptosis

Troubleshooting_Workflow Start Inconsistent or No Activity of this compound Check_Stock Check Stock Solution: - Storage Conditions? - Age of Stock? - Freeze-Thaw Cycles? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock No Check_Working Check Working Solution: - Prepared Fresh? - Precipitation? Check_Stock->Check_Working Yes Prepare_Fresh_Stock->Check_Working Optimize_Solubilization Optimize Solubilization: - Lower Concentration? - Different Vehicle? Check_Working->Optimize_Solubilization No Check_Assay Review Assay Protocol: - Cell Density? - Incubation Time? - Controls? Check_Working->Check_Assay Yes Optimize_Solubilization->Check_Assay Consult_Literature Consult Primary Literature for Specific Protocols Check_Assay->Consult_Literature No Success Experiment Successful Check_Assay->Success Yes Consult_Literature->Success

References

addressing potential resistance mechanisms to AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Possible Cause 1: Suboptimal Compound Handling and Storage.

  • Troubleshooting Steps:

    • Confirm the final concentration of the compound in your assay.

Possible Cause 2: Altered Drug Target.

  • Experimental Workflow to Investigate:

    • Sequence the CBFB-MYH11 fusion gene in resistant cells to identify any potential mutations.

Possible Cause 3: Activation of Bypass Signaling Pathways.

  • Hypothesis: Upregulation of parallel pro-survival signaling pathways can compensate for the inhibition of the CBFβ-SMMHC-RUNX1 axis. Common resistance pathways in AML include the RAS/MAPK and PI3K/AKT pathways.[8]

  • Experimental Workflow to Investigate:

Possible Cause 1: Ineffective Disruption of the CBFβ-SMMHC/RUNX1 Interaction.

  • Troubleshooting Steps:

Possible Cause 2: Epigenetic Modifications Preventing RUNX1 Binding to DNA.

  • Hypothesis: Changes in the chromatin landscape, such as altered DNA methylation or histone modifications at RUNX1 binding sites, could prevent the re-activation of target genes even if RUNX1 is released from CBFβ-SMMHC.

  • Experimental Workflow to Investigate:

    • Assess the epigenetic landscape of RUNX1 target gene promoters using techniques like bisulfite sequencing for DNA methylation or ChIP-seq for relevant histone marks (e.g., H3K27ac for active enhancers).

Quantitative Data Summary

ParameterCell Line/ModelValueReference
IC50 (FRET Assay) In vitro0.26 µM[6][7]
IC50 (Cell Viability) ME-1 (inv(16) AML)0.6 µM[3][6]
IC50 (Cell Viability) Normal Human Bone Marrow> 25 µM[6]
In Vivo Dosage Mouse model of inv(16) AML200 mg/kg[2]
In Vivo Efficacy Mouse model of inv(16) AMLMedian survival extended from 33.5 to 61 days[2]

Key Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Assess CBFβ-SMMHC/RUNX1 Interaction

  • Methodology:

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against CBFβ-SMMHC or RUNX1 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

2. Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy

  • Methodology:

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

    • Incubate the sheared chromatin with an antibody specific for RUNX1.

    • Immunoprecipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Reverse the cross-links and purify the DNA.

    • Quantify the amount of specific DNA sequences (e.g., promoters of known RUNX1 target genes like CSF1R or CEBPA) using quantitative PCR (qPCR) or perform next-generation sequencing (ChIP-seq) for genome-wide analysis.[2]

Visualizations

AI1049_Mechanism_of_Action cluster_untreated Untreated inv(16) AML Cell cluster_treated AI-10-49 Treated inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC RUNX1_bound RUNX1 CBFb_SMMHC->RUNX1_bound Sequesters MYC_promoter MYC Promoter MYC_expression MYC Expression (Oncogenic) MYC_promoter->MYC_expression Apoptosis_inhibited Apoptosis (Inhibited) MYC_expression->Apoptosis_inhibited AI1049 This compound CBFb_SMMHC_inhibited CBFβ-SMMHC AI1049->CBFb_SMMHC_inhibited RUNX1_free RUNX1 (Free) CBFb_SMMHC_inhibited->RUNX1_free Releases MYC_promoter_repressed MYC Promoter RUNX1_free->MYC_promoter_repressed Binds & Represses MYC_repression MYC Repression MYC_promoter_repressed->MYC_repression Apoptosis_induced Apoptosis (Induced) MYC_repression->Apoptosis_induced Resistance_Troubleshooting_Workflow Start Reduced efficacy of this compound observed Check_Compound Verify Compound Handling (Solubility, Storage, Concentration) Start->Check_Compound Target_Engagement Assess Target Engagement (Co-IP for CBFβ-SMMHC/RUNX1 interaction) Check_Compound->Target_Engagement No Issue Outcome1 Identify Handling Issue Check_Compound->Outcome1 Issue Found Sequence_Target Sequence CBFB-MYH11 Gene Target_Engagement->Sequence_Target No Disruption Bypass_Pathways Investigate Bypass Pathways (Phosphoproteomics, Combination with other inhibitors) Target_Engagement->Bypass_Pathways Disruption Confirmed Outcome2 Confirm On-Target Resistance Sequence_Target->Outcome2 Mutation Found Epigenetic_Analysis Analyze Epigenetic Landscape (ChIP-seq for RUNX1, Histone Marks) Bypass_Pathways->Epigenetic_Analysis No Obvious Bypass Outcome3 Identify Activated Bypass Pathway Bypass_Pathways->Outcome3 Pathway Activated Outcome4 Identify Epigenetic Resistance Mechanism Epigenetic_Analysis->Outcome4 Alterations Found Signaling_Pathway_Resistance cluster_resistance Potential Resistance Mechanisms AI1049 This compound CBFb_SMMHC CBFβ-SMMHC AI1049->CBFb_SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 releases MYC MYC Repression RUNX1->MYC Apoptosis Apoptosis MYC->Apoptosis Target_Mutation CBFβ-SMMHC Mutation Target_Mutation->CBFb_SMMHC prevents binding Bypass_Activation Activation of RAS/MAPK or PI3K/AKT Bypass_Activation->Apoptosis inhibits Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., BCL-2) Anti_Apoptotic->Apoptosis inhibits

References

best practices for long-term storage of AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AI-10-49

Frequently Asked Questions (FAQs) for Long-Term Storage

Troubleshooting Guide

A decrease in activity is often due to compound degradation. This can be caused by:

  • Improper Storage Temperature: Storing at a temperature higher than recommended can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid this.

  • Exposure to Light: If not stored in a light-protected vial, photodegradation can occur.

  • Solvent Instability: The compound may not be stable in the chosen solvent over time.

To troubleshoot, we recommend performing a purity analysis (e.g., HPLC) on your stored solution and comparing it to a freshly prepared sample.

Precipitation can occur if the compound's solubility limit is exceeded at the storage temperature. To resolve this:

  • Gently warm the solution to 37°C for 10-15 minutes.

  • Vortex or sonicate the vial to aid in redissolving the precipitate.

  • Visually inspect the solution to ensure all precipitate has dissolved before use.

If precipitation persists, the solution may be supersaturated, and preparing a new, lower-concentration stock solution is recommended.

Contamination can be bacterial, fungal, or chemical.

  • Microbial Contamination: Visually inspect for turbidity or cloudiness in solutions. This can be confirmed by plating a small sample on a growth medium.

Always use sterile techniques when preparing and handling solutions to prevent microbial contamination.

Data Presentation: Recommended Long-Term Storage Conditions

Form of this compoundTemperatureLight ProtectionContainer TypeNotes
Solid (Powder) -20°CRequired (Amber Vial)Glass Vial with PTFE LinerAllow to equilibrate to room temperature before opening to prevent condensation.
Stock Solution (in DMSO) -80°CRequired (Amber Vial)Polypropylene or Glass VialAliquot into single-use volumes to avoid freeze-thaw cycles.
Working Solution (in Aqueous Buffer) -80°CRecommendedPolypropylene TubesPrepare fresh for each experiment if possible. Avoid storing for more than 24 hours.

Experimental Protocols

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation:

    • Stored Sample: If solid, accurately weigh and dissolve in the mobile phase to a final concentration of 1 mg/mL. If a solution, dilute with the mobile phase to the same concentration.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the stored sample.

    • The presence of new peaks in the stored sample's chromatogram indicates degradation.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway AI1049 This compound Receptor Target Receptor AI1049->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Regulates

G cluster_1 Experimental Workflow: HPLC Stability Assessment prep_samples 1. Prepare Samples - Stored this compound - Fresh Reference Standard setup_hplc 2. Set Up HPLC System - C18 Column - Mobile Phase Gradient prep_samples->setup_hplc inject_ref 3. Inject Reference Standard setup_hplc->inject_ref inject_sample 4. Inject Stored Sample inject_ref->inject_sample analyze_data 5. Analyze Chromatograms inject_sample->analyze_data compare 6. Compare Results - Retention Times - Peak Areas (Purity) analyze_data->compare

Validation & Comparative

AI-10-49 Demonstrates High Selectivity for Oncogenic CBFβ-SMMHC Over Wild-Type CBFβ

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quantitative Comparison of AI-10-49 Activity

MetricTarget/Cell LineValueSignificance
IC50 CBFβ-SMMHC/RUNX1 Interaction (FRET Assay)0.26 µMHigh potency in disrupting the oncogenic complex.[4][5]
IC50 ME-1 Cells (inv(16) AML)0.6 µMPotent inhibition of proliferation in leukemia cells expressing the target fusion protein.[6][7]
IC50 Normal Human Bone Marrow Cells> 25 µMMinimal effect on healthy hematopoietic cells, indicating a wide therapeutic window.[2][7]
Dissociation RUNX1 from CBFβ-SMMHC (in ME-1 cells)~90%Highly effective at disrupting the oncogenic protein-protein interaction in a cellular context.[5][7]
Dissociation RUNX1 from wild-type CBFβ (in ME-1 cells)~15%Significantly less activity against the wild-type protein complex, demonstrating high selectivity.[7]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay
  • Protocol Outline:

    • Purified, fluorescently-labeled CBFβ-SMMHC and RUNX1 proteins are combined in a suitable buffer.

    • The mixture is incubated to allow for inhibitor binding and complex disruption.

    • The FRET signal is measured using a plate reader.

    • The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

FRET_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Labeled CBFβ-SMMHC (Donor Fluorophore) mix Mix Proteins & This compound p1->mix p2 Labeled RUNX1 (Acceptor Fluorophore) p2->mix measure Measure FRET Signal mix->measure calculate Calculate IC50 measure->calculate

Co-Immunoprecipitation (Co-IP)

This cell-based assay was used to assess the specific disruption of the endogenous RUNX1/CBFβ-SMMHC interaction in leukemia cells.

  • Principle: Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.

  • Protocol Outline:

    • The cells are lysed to release cellular proteins.

    • An antibody specific to CBFβ-SMMHC is added to the lysate to capture the fusion protein and any bound proteins.

    • The antibody-protein complexes are precipitated using protein A/G beads.

    • The precipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both CBFβ-SMMHC and RUNX1 to determine the amount of co-precipitated RUNX1.

Cell Viability Assays
  • Principle: Cell viability assays measure the proportion of live, healthy cells in a population after treatment with a compound.

  • Protocol Outline:

    • Cells (e.g., ME-1, Kasumi-1, normal human hematopoietic cells) are seeded in multi-well plates.

    • A viability reagent (e.g., MTT, CellTiter-Glo) is added to the wells.

    • The signal, which correlates with the number of viable cells, is measured.

    • The IC50 value is determined by plotting cell viability against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Signaling_Pathway cluster_normal Normal Hematopoiesis cluster_leukemia inv(16) AML cluster_treatment This compound Treatment WT_CBFb Wild-Type CBFβ RUNX1_norm RUNX1 WT_CBFb->RUNX1_norm Forms Complex Target_Genes_norm Target Gene Expression (e.g., RUNX3, CSF1R) RUNX1_norm->Target_Genes_norm Regulates Differentiation Normal Differentiation Target_Genes_norm->Differentiation CBFb_SMMHC CBFβ-SMMHC RUNX1_leuk RUNX1 CBFb_SMMHC->RUNX1_leuk Sequesters MYC MYC Expression RUNX1_leuk->MYC Repression Lifted Leukemia Leukemic Proliferation MYC->Leukemia AI1049 This compound CBFb_SMMHC_treat CBFβ-SMMHC AI1049->CBFb_SMMHC_treat Inhibits Interaction RUNX1_released RUNX1 (Released) CBFb_SMMHC_treat->RUNX1_released Releases MYC_repressed MYC Repression RUNX1_released->MYC_repressed Restores Repression Apoptosis Apoptosis MYC_repressed->Apoptosis

References

A Comparative Analysis of AI-10-49 and its Progenitor, AI-4-57, in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the evolution and efficacy of a targeted therapy for inv(16) AML.

Executive Summary

Data Presentation

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50Cell LineCellular IC50Selectivity
AI-4-57CBFβ-SMMHC/RUNX1 InteractionFRET22 µM[2][3]--Binds to the CBFβ portion of CBFβ-SMMHC[2][3]
AI-10-49CBFβ-SMMHC/RUNX1 InteractionFRET0.26 µM[3][6][7]ME-1 (inv(16))0.6 µM[4][6]High selectivity for CBFβ-SMMHC over CBFβ-RUNX1[1][8]
This compoundNormal Human Bone MarrowViability>25 µM[3][6]--Negligible activity in normal cells[4][6]

Table 2: Pharmacokinetic Properties

CompoundParameterSpeciesValue
AI-4-57Half-life (t½)Mouse (plasma)37 minutes[1]
This compoundHalf-life (t½)Mouse (plasma)380 minutes[3][4][6]

Table 3: In Vivo Efficacy in AML Mouse Model

Treatment GroupDosingMedian Survivalp-value
Vehicle (DMSO)-33.5 days[6]-
This compound200 mg/kg/day61 days[6]P=2.7x10-6[6]

Mechanism of Action and Signaling Pathway

AI-10-49_Signaling_Pathway cluster_0 inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC Complex CBFβ-SMMHC-RUNX1 Complex CBFb_SMMHC->Complex Binds RUNX1 RUNX1 RUNX1->Complex MYC MYC Gene RUNX1->MYC Represses (Restored Function) Complex->MYC Activates Apoptosis Apoptosis Complex->Apoptosis Leukemia Leukemic Cell Survival MYC->Leukemia AI1049 This compound AI1049->Complex Inhibits

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay was employed to quantify the inhibitory activity of the compounds on the CBFβ-SMMHC/RUNX1 interaction.

  • Principle: FRET measures the energy transfer between two light-sensitive molecules. In this context, CBFβ-SMMHC and the RUNX1 Runt domain are labeled with a donor and an acceptor fluorophore, respectively. Interaction brings them into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Purified, fluorescently labeled CBFβ-SMMHC and RUNX1 Runt domain are mixed in an appropriate buffer in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

Co-Immunoprecipitation (Co-IP)

Co-IP was used to assess the disruption of the endogenous CBFβ-SMMHC/RUNX1 complex in AML cells.

  • Principle: This technique is used to study protein-protein interactions in their native cellular environment. An antibody against a target protein is used to pull down the protein and any interacting partners from a cell lysate.

  • Protocol:

    • Cells are lysed to extract total protein.

    • An antibody specific to RUNX1 is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against CBFβ to detect the co-precipitated CBFβ-SMMHC.[1]

Cell Viability and Colony-Forming Unit (CFU) Assays

These assays determine the effect of the compounds on the survival and proliferative capacity of AML cells.

  • Cell Viability Assay:

    • AML cells (e.g., primary inv(16) AML patient blasts) are seeded in multi-well plates.[1]

    • Cells are treated with a dose range of the test compound for a specified period (e.g., 48 hours).[1]

    • Cell viability is assessed using a colorimetric assay (e.g., WST-1) or by flow cytometry using viability dyes (e.g., Annexin V and 7-AAD).[1]

  • CFU Assay:

    • AML cells are treated with the test compound.

    • The treated cells are plated in a semi-solid methylcellulose-based medium that supports the growth of hematopoietic colonies.[1]

    • Plates are incubated for 10-14 days to allow for colony formation.[9]

    • Colonies are counted and characterized morphologically under a microscope.[1]

In Vivo Efficacy in a Mouse Model of AML
  • Model: A common model involves transplanting leukemic cells expressing both CBFβ-SMMHC and a cooperating oncogene like NrasG12D into recipient mice.[1][10]

  • Protocol:

    • Recipient mice are transplanted with Cbfb+/MYH11;Ras+/G12D leukemic cells.[1]

    • The mice are monitored for signs of leukemia and survival is recorded.

    • Kaplan-Meier survival curves are generated to compare the survival of the treated and control groups.[1]

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation FRET FRET Assay (Binding Affinity) CoIP Co-Immunoprecipitation (Protein Interaction) FRET->CoIP Viability Cell Viability Assay (Apoptosis) CoIP->Viability CFU Colony Forming Unit Assay (Proliferation) Viability->CFU Mouse_Model AML Mouse Model Transplantation CFU->Mouse_Model Treatment Compound Administration (this compound vs. Vehicle) Mouse_Model->Treatment Survival Survival Analysis Treatment->Survival

References

Validating the Therapeutic Window of AI-10-49 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Quantitative Comparison of Therapeutic Agents

Table 1: In Vitro Efficacy and Selectivity

CompoundTargetCell LineIC50 (µM)Selectivity Note
AI-10-49 CBFβ-SMMHCME-1 (inv(16))0.6[6]Negligible activity in normal human bone marrow cells (IC50 > 25 µM)[4]
Ro5-3335RUNX1-CBFβ InteractionME-1 (inv(16))1.1[7]Also inhibits wild-type RUNX1-CBFβ interaction[3]
JQ1BET Bromodomains (BRD4)MOLM13 (AML)~0.1-0.5[8]Broad activity in various AML subtypes, not specific to inv(16)
CytarabineDNA SynthesisVarious AMLVaries (cell line dependent)Non-selective cytotoxicity
DaunorubicinDNA IntercalationVarious AMLVaries (cell line dependent)Non-selective cytotoxicity

Table 2: In Vivo Efficacy in Mouse Models of inv(16) AML

TreatmentMouse ModelDosing RegimenKey Outcome
This compound Transplanted Cbfb+/MYH11:Ras+/G12D leukemic cells200 mg/kg/day for 10 daysSignificantly prolonged survival (median latency of 61 days vs. 33.5 days for vehicle)[4]
Ro5-3335Cbfb-MYH11 knock-in mice300 mg/kg/day (in feed) for 30 daysReduced leukemia burden[7][9]
This compound + JQ1 Transplanted Nras/CM leukemic cellsThis compound: 200 mg/kg/day; JQ1: 50 mg/kg/daySynergistic effect, significantly delayed leukemia latency (median 55 days vs. 39 for this compound alone, 32 for JQ1 alone, and 25 for vehicle)[5]
CytarabineCbfb-MYH11 leukemia transplant model100 mg/kg/day i.p. for 5 daysIncreased life expectancy, synergistic with Ro5-3335[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on AML cell lines.

Protocol:

  • Cell Culture: Human AML cell lines (e.g., ME-1 for inv(16), Kasumi-1 for t(8;21), and normal bone marrow cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Add 100 µL of solubilization buffer (e.g., 0.04M HCl in isopropanol) to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Colony-Forming Unit (CFU) Assay

Objective: To assess the effect of a compound on the self-renewal capacity of leukemic progenitor cells.

Protocol:

  • Cell Preparation: Isolate mononuclear cells from patient bone marrow or peripheral blood, or use AML cell lines.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound for 24 hours.

  • Plating in Methylcellulose: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) at a density of 1 x 10^4 to 5 x 10^4 cells per dish.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.

  • Data Analysis: Express the results as the number of CFUs per number of cells plated and compare to the vehicle-treated control.[12]

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy and toxicity of a therapeutic agent in a patient-derived or cell line-derived xenograft model of AML.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14][15]

  • Cell Implantation: Intravenously inject 1 x 10^6 to 5 x 10^6 human AML cells (e.g., ME-1 or primary patient cells) into the tail vein of each mouse. For inv(16) models, specialized humanized cytokine knock-in mice may be required for efficient engraftment.[16][17]

  • Monitoring: Monitor mice for signs of toxicity (e.g., weight loss, behavioral changes) and leukemia progression (e.g., hind limb paralysis, splenomegaly).

  • Efficacy Endpoints:

    • Survival: Monitor survival and plot Kaplan-Meier survival curves.

    • Leukemia Burden: At the end of the study, harvest bone marrow, spleen, and peripheral blood to quantify the percentage of human leukemic cells (hCD45+) by flow cytometry.

  • Toxicity Assessment: Perform complete blood counts and histological analysis of major organs to assess for any treatment-related toxicity.

Mandatory Visualizations

Signaling Pathway of this compound in inv(16) AML

AI1049_Pathway CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters AI1049 This compound DNA DNA MYC_Gene MYC Gene RUNX1_Targets RUNX1 Target Genes (e.g., RUNX3, CSF1R) Cell_Proliferation Leukemic Cell Proliferation MYC_Gene->Cell_Proliferation Promotes RUNX1_Targets->Cell_Proliferation Repressed Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits AI1049->CBFb_SMMHC

Experimental Workflow for Preclinical Validation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines inv(16) AML Cell Lines (e.g., ME-1) & Normal Cells Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay CFU_Assay Colony Forming Unit (CFU) Assay Cell_Lines->CFU_Assay Target_Engagement Target Engagement Assay (Co-IP) Cell_Lines->Target_Engagement Mouse_Model inv(16) AML Mouse Model (Xenograft/Knock-in) Viability_Assay->Mouse_Model Promising Candidate CFU_Assay->Mouse_Model Promising Candidate Target_Engagement->Mouse_Model Mechanism Confirmed Treatment Treatment with this compound vs. Alternatives Mouse_Model->Treatment Efficacy Efficacy Assessment (Survival, Leukemia Burden) Treatment->Efficacy Toxicity Toxicity Assessment (Weight, CBC, Histology) Treatment->Toxicity Therapeutic_Window Therapeutic Window Validation Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Conclusion

References

A Comparative Analysis of AI-10-49 and Other RUNX1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RUNX1 and Its Role in Disease

Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a critical regulator of hematopoiesis, the process of blood cell formation.[1][2][3] It functions as part of a heterodimeric complex with Core-Binding Factor β (CBFβ), which enhances its DNA binding and stability.[4] Dysregulation of RUNX1 activity, often due to chromosomal translocations that create fusion proteins like RUNX1-ETO and CBFβ-SMMHC, is a hallmark of various leukemias.[2][5] These fusion proteins can interfere with normal RUNX1 function, leading to a blockage in hematopoietic differentiation and the development of cancer.[5] Consequently, inhibiting the aberrant interactions of these RUNX1 fusion proteins has emerged as a key therapeutic strategy.

Comparative Data of RUNX1 Interaction Inhibitors

InhibitorTarget InteractionFRET IC50 (Binding)Cell Viability IC50Cell Line(s)Notes
AI-10-49 CBFβ-SMMHC/RUNX10.26 µM0.6 µMME-1 (inv(16))Allosteric inhibitor that binds to CBFβ-SMMHC, showing high selectivity for inv(16) positive cells.[7] Delays leukemia progression in mice.[8]
Ro5-3335 RUNX1/CBFβNot explicitly stated in FRET assay1.1 µMME-1Also shows activity against Kasumi-1 (RUNX1-ETO) and REH (ETV6-RUNX1) cells, suggesting broader but less specific activity.[9][10]
21.7 µMKasumi-1
17.3 µMREH
AI-10-104 RUNX1/CBFβ1.25 µM1-10 µM (for ATL cell lines)T-ALL cell lines, ATL cell linesDemonstrates efficacy in T-cell acute lymphoblastic leukemia (T-ALL) and adult T-cell leukemia/lymphoma (ATL).[7][11][12]
AI-14-91 RUNX1/CBFβNot explicitly statedPotent inhibitor of ovarian cancer cell proliferationOvarian cancer cell linesInduces a mesenchymal-to-epithelial transition-like phenotype in breast cancer cells.[13][14]
RUNX1/ETO Tetramerization Inhibitor-1 RUNX1-ETO TetramerizationEC50 = 0.25 µM (in a specific assay)Inhibits proliferation of RUNX1-ETO-dependent SKNO-1 cellsSKNO-1Targets the NHR2 domain of the RUNX1-ETO fusion protein, preventing its oncogenic oligomerization.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay for RUNX1-CBFβ Interaction

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between RUNX1 and CBFβ (or its fusion variants).

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two proteins of interest, tagged with the donor and acceptor fluorophores respectively, are in close proximity (i.e., interacting), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Detailed Protocol:

  • Protein Expression and Purification:

    • Express the RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ (or CBFβ-SMMHC) fused to an acceptor fluorophore (e.g., Venus) in a suitable expression system (e.g., E. coli).

    • Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Setup:

    • In a 384-well microplate, add a fixed concentration of the purified donor- and acceptor-tagged proteins to each well containing assay buffer.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence intensity at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor, using a microplate reader equipped for FRET.

  • Data Analysis:

    • Calculate the ratio of acceptor emission to donor emission for each well.

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.[6]

Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction in Cells

This technique is used to verify the disruption of the RUNX1-CBFβ interaction by an inhibitor within a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., RUNX1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBFβ) is interacting with the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of prey protein co-immunoprecipitated with the bait.[15][16]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., ME-1 cells) to an appropriate density.

    • Treat the cells with the inhibitor at the desired concentration and for a specific duration. Include a vehicle-treated control.

  • Cell Lysis:

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-RUNX1 antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the prey protein (e.g., anti-CBFβ antibody) and a suitable secondary antibody.

    • Detect the signal using a chemiluminescence detection system. The amount of co-immunoprecipitated prey protein will be reduced in the inhibitor-treated sample compared to the control.[17]

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Detailed Protocol (MTT Assay):

  • Cell Seeding:

    • Seed the leukemia cell lines in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Add serial dilutions of the inhibitor to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Signaling Pathways and Experimental Workflows

RUNX1 Signaling Pathway

The following diagram illustrates a simplified overview of the RUNX1 signaling pathway, highlighting its role in normal hematopoiesis and its dysregulation in leukemia.

RUNX1_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 Leukemia (e.g., inv(16) AML) cluster_2 Therapeutic Intervention RUNX1 RUNX1 RUNX1_CBFbeta RUNX1/CBFβ Complex RUNX1->RUNX1_CBFbeta CBFbeta CBFβ CBFbeta->RUNX1_CBFbeta DNA Target Gene Promoters (e.g., M-CSFR, PU.1) RUNX1_CBFbeta->DNA Binds Differentiation Hematopoietic Differentiation DNA->Differentiation Activates CBFbeta_SMMHC CBFβ-SMMHC Fusion Protein Aberrant_Complex CBFβ-SMMHC/RUNX1 Complex CBFbeta_SMMHC->Aberrant_Complex RUNX1_leuk RUNX1 RUNX1_leuk->Aberrant_Complex Target_Genes_Leuk Target Gene Promoters Aberrant_Complex->Target_Genes_Leuk Sequesters RUNX1 Alters Transcription Restored_RUNX1 Restored RUNX1 Function Aberrant_Complex->Restored_RUNX1 Block Blocked Differentiation Target_Genes_Leuk->Block Proliferation Leukemic Proliferation Block->Proliferation AI_10_49 This compound AI_10_49->Aberrant_Complex Inhibits Interaction

Caption: RUNX1 signaling in normal and leukemic states.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of RUNX1 interaction inhibitors.

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: In Vivo Efficacy HTS High-Throughput Screening (e.g., FRET, AlphaScreen) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response FRET (IC50 Determination) Hit_Compounds->Dose_Response Co_IP Co-Immunoprecipitation Dose_Response->Co_IP Cell_Viability Cell Viability Assays (e.g., MTT) Co_IP->Cell_Viability Gene_Expression Target Gene Expression (qRT-PCR, RNA-seq) Cell_Viability->Gene_Expression ChIP Chromatin Immunoprecipitation (ChIP) Gene_Expression->ChIP Animal_Models Leukemia Mouse Models ChIP->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Models->Efficacy_Toxicity Comparative_Logic cluster_0 Evaluation Criteria cluster_1 Decision Making Inhibitor_Pool Pool of RUNX1 Interaction Inhibitors (this compound, Ro5-3335, etc.) Potency Potency (IC50/EC50) Inhibitor_Pool->Potency Selectivity Selectivity (Target vs. Off-target) Inhibitor_Pool->Selectivity Mechanism Mechanism of Action (Allosteric, Competitive) Inhibitor_Pool->Mechanism Efficacy In Vivo Efficacy Inhibitor_Pool->Efficacy Lead_Candidate Lead Candidate Selection Potency->Lead_Candidate Selectivity->Lead_Candidate Mechanism->Lead_Candidate Efficacy->Lead_Candidate

References

assessing the specificity of AI-10-49 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Tale of Two Inhibitors

Ro5-3335: A General CBF Inhibitor

Comparative Efficacy and Specificity

Cell LineCancer TypeGenetic FeatureAI-10-49 IC50 (µM)Ro5-3335 IC50 (µM)
ME-1Acute Myeloid Leukemia (AML)inv(16)0.6[8][9]1.1[6][7]
Kasumi-1Acute Myeloid Leukemia (AML)t(8;21)Not highly sensitive21.7[7]
REHAcute Lymphoblastic Leukemia (ALL)t(12;21)Not highly sensitive17.3[7]
Normal Human Bone Marrow CellsNon-cancerousN/A> 25[8][9]Not reported

Key Observations:

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 This compound Intervention RUNX1 RUNX1 TargetGenes Target Genes (Differentiation, Proliferation) RUNX1->TargetGenes Transcription CBFβ CBFβ CBFβ->RUNX1 Stabilizes CBFβ_SMMHC CBFβ-SMMHC RUNX1_sequestered RUNX1 CBFβ_SMMHC->RUNX1_sequestered Sequesters BlockedDifferentiation Blocked Differentiation Leukemogenesis RUNX1_sequestered->BlockedDifferentiation Represses Transcription AI1049 This compound CBFβ_SMMHC_inhibited CBFβ-SMMHC AI1049->CBFβ_SMMHC_inhibited Inhibits RUNX1_released RUNX1 CBFβ_SMMHC_inhibited->RUNX1_released Releases Apoptosis Apoptosis RUNX1_released->Apoptosis Restores Transcription

Mechanism of this compound in inv(16) AML.

G start Seed Cancer Cell Lines (e.g., ME-1, Kasumi-1, Normal Bone Marrow) treatment Treat with serial dilutions of This compound or Ro5-3335 start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance at 570 nm Calculate IC50 values mtt_assay->data_analysis comparison Compare Specificity and Potency data_analysis->comparison

Workflow for Assessing Inhibitor Specificity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 values of compounds in different cell lines.

Materials:

  • Cancer cell lines (e.g., ME-1, Kasumi-1, REH, normal human bone marrow cells)

  • RPMI-1640 or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11][12][13]

Co-Immunoprecipitation (Co-IP) Assay

Materials:

  • ME-1 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-RUNX1, anti-CBFβ, and appropriate isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluates with neutralization buffer.

  • Western Blotting:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-CBFβ antibody to detect the co-immunoprecipitated CBFβ-SMMHC.

    • Probe a separate blot with an anti-RUNX1 antibody to confirm the immunoprecipitation of RUNX1.

    • Develop the blots using a chemiluminescence detection system.

Expected Outcome:

Conclusion

References

Unveiling the Precision of AI-10-49: A Genetic Approach to Validating its Mechanism of Action in inv(16) AML

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Restoring Normal Gene Expression: The Core Mechanism of AI-10-49

Comparative Data: this compound vs. Alternative Approaches

Experimental Approach Metric This compound Treatment Control/Alternative Reference
Cell Viability Assay IC50 in ME-1 (inv(16)) cells0.6 μM>25 μM in normal human bone marrow cells[1][4]
Protein-Protein Interaction Dissociation of RUNX1 from CBFβ-SMMHC~90%15% dissociation from wild-type CBFβ-RUNX1[4][5]
Gene Expression (ChIP) RUNX1 occupancy at target gene promoters (e.g., RUNX3, CSF1R)2.2 to 8-fold increaseNo significant change in inv(16)-negative cells[4][5][6]
Gene Expression (RNA-seq) Deregulation of MYC signatureSignificant downregulation-[1]
Genetic Perturbation Apoptosis in MYC shRNA knockdown inv(16) AML cells-Induced apoptosis, phenocopying this compound effect[1]
In Vivo Efficacy Median survival in mouse model of inv(16) AML61 days33.5 days (vehicle control)[4][5]

Key Experimental Protocols for Mechanism Validation

CRISPR-Cas9 Mediated Knockout of CBFB-MYH11 to Validate On-Target Specificity

Methodology:

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a unique sequence within the CBFB-MYH11 fusion gene present in inv(16) AML cell lines (e.g., ME-1). Clone the gRNAs into a Cas9-expressing lentiviral vector.

  • Lentiviral Production and Transduction: Produce lentiviral particles and transduce ME-1 cells. Select for successfully transduced cells using an appropriate marker (e.g., puromycin).

  • Validation of Knockout: Confirm the disruption of the CBFB-MYH11 gene at the genomic level via sequencing and confirm the absence of the CBFβ-SMMHC protein by Western blot.

  • Data Analysis: Compare the dose-response curves and IC50 values between the two cell lines. A significant rightward shift in the dose-response curve for the knockout cells indicates on-target specificity.

MYC Overexpression to Validate Downstream Pathway Effects

Methodology:

  • Construct Generation: Clone the full-length human MYC cDNA into a lentiviral expression vector.

  • Cell Line Generation: Transduce inv(16) AML cells (e.g., ME-1) with the MYC overexpression vector or an empty vector control. Select and expand stable cell lines.

  • Confirmation of Overexpression: Verify MYC overexpression at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Visualizing the Molecular and Experimental Landscape

AI-10-49_Signaling_Pathway cluster_nucleus Nucleus CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters DNA DNA RUNX1->DNA Binds to Promoters/Enhancers RUNX1->DNA Restored Binding MYC MYC Gene RUNX1->MYC Represses Apoptosis_Genes Pro-Apoptotic Genes RUNX1->Apoptosis_Genes Activates DNA->MYC Transcription DNA->Apoptosis_Genes Transcription Cell_Survival Leukemic Cell Survival MYC->Cell_Survival Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Promotes AI1049 This compound AI1049->CBFb_SMMHC Inhibits Interaction

CRISPR_Validation_Workflow start Start: inv(16) AML Cells (e.g., ME-1) gRNA_design Design gRNA targeting CBFB-MYH11 fusion start->gRNA_design wildtype_cells Wild-Type ME-1 Cells start->wildtype_cells lentivirus Produce Lentivirus (Cas9 + gRNA) gRNA_design->lentivirus transduction Transduce ME-1 Cells lentivirus->transduction selection Select for Transduced Cells transduction->selection knockout_cells Generate CBFB-MYH11 Knockout Cell Line selection->knockout_cells treatment Treat both cell lines with dose range of this compound knockout_cells->treatment wildtype_cells->treatment viability_assay Measure Cell Viability (e.g., CellTiter-Glo®) treatment->viability_assay analysis Compare IC50 values to confirm on-target activity viability_assay->analysis

References

Unraveling the Pharmacokinetic Landscape of AI-10-49 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetic Profiles

CompoundHalf-life (t½)Key Features
AI-10-49 380 minutes (in mouse plasma)[1][2][3][4]Developed with a seven-atom polyethylene glycol-based linker and a trifluoromethoxy substitution for improved in vivo pharmacokinetics, selectivity, and potency.[1]
AI-4-57 37 minutes (in mouse plasma)The lead compound from which this compound was derived.[1] Its short half-life necessitated chemical modifications for better therapeutic potential.
AI-14-91 203 minutes (in mice, oral gavage)An analog of this compound.
AI-10-47 Data not availableA monovalent analog synthesized with a trifluoromethoxy substitution to reduce metabolic liability compared to AI-4-57, justifying the subsequent development of the bivalent this compound.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

1. Animal Models:

  • Male or female mice (e.g., CD-1, C57BL/6, or BALB/c strains), typically 6-8 weeks old, are used. Animals are acclimated for at least one week before the experiment.

2. Compound Administration:

  • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) and administered as a single bolus injection into the tail vein. This route allows for the determination of parameters like clearance and volume of distribution.

  • Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage. This route is used to assess oral bioavailability.

3. Blood Sampling:

  • Serial blood samples (typically 20-30 µL) are collected from each mouse at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Blood is collected via techniques such as retro-orbital bleeding, submandibular bleeding, or from the tail vein.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method:

  • The concentration of the compound and its potential metabolites in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin).

  • Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow Pharmacokinetic Study Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_model Animal Model Selection (e.g., Mice) formulation Compound Formulation (IV and PO) animal_model->formulation administration Compound Administration (IV or PO) formulation->administration sampling Serial Blood Sampling administration->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis signaling_pathway This compound Mechanism of Action CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 (Transcription Factor) CBFb_SMMHC->RUNX1 Binds and Sequesters MYC_expression MYC Expression CBFb_SMMHC->MYC_expression Promotes MYC_promoter MYC Gene Promoter RUNX1->MYC_promoter Represses Apoptosis Apoptosis MYC_expression->Apoptosis Inhibition of AI1049 This compound AI1049->CBFb_SMMHC Inhibits Interaction

References

AI-10-49: A Targeted Approach for Inversion(16) Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

Comparison of Therapeutic Agents for inv(16) AML

Table 1: In Vitro Efficacy of Targeted Therapies in inv(16) AML Cell Lines

Therapeutic AgentTargetCell LineIC50Citation(s)
AI-10-49 CBFβ-SMMHC-RUNX1 Interaction ME-1 (inv(16)) 0.6 µM [3]
HDAC8 Inhibitor (PCI-34051)HDAC832D-CM (murine inv(16))4.25 µM[4]
Ro5-3335RUNX1-CBFβ InteractionME-1 (inv(16))1.1 µM[5]
Venetoclax (BCL-2 Inhibitor)BCL-2Not specified for inv(16)Not specified for inv(16)
FLT3 Inhibitors (e.g., Gilteritinib)FLT3Not specified for inv(16)Not specified for inv(16)
Treatment GroupMedian Leukemia Latencyp-valueCitation(s)
This compound 61 days p = 2.7 x 10-6 [6]
Vehicle (DMSO)33.5 days[6]

Table 3: Clinical Outcomes of Standard Therapies in inv(16) AML

Treatment RegimenPatient PopulationComplete Remission (CR) RateOverall Survival (OS)Citation(s)
Standard Chemotherapy (Cytarabine + Daunorubicin) Newly diagnosed AML (including inv(16))60-80%5-year OS: ~40-50%[7][8]
Standard Chemotherapy + Gemtuzumab Ozogamicin Newly diagnosed CBF-AML (including inv(16))89% (comparable to chemo alone)2-year OS: 90% (vs. 80% for chemo alone)[9]
Venetoclax + Hypomethylating Agents Newly diagnosed inv(16) AML (unfit for intensive chemo)100% CR/CRi (in a small study)2-year OS: 100% (in a small study)[10][11]

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways targeted by different therapies is crucial for rational drug development and combination strategies.

This compound: Restoring RUNX1 Function

AI1049_Mechanism cluster_0 inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters MYC MYC RUNX1->MYC Represses Differentiation Differentiation RUNX1->Differentiation Promotes AI1049 This compound AI1049->CBFb_SMMHC Inhibits Apoptosis Apoptosis MYC->Apoptosis Inhibits

Standard Chemotherapy: DNA Damage

Standard chemotherapy for AML, typically a combination of cytarabine and an anthracycline like daunorubicin, relies on inducing widespread DNA damage to trigger apoptosis in rapidly dividing cancer cells.[1][7] Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, halting DNA replication.[1] Daunorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which further damage DNA.[1] This non-specific mechanism of action is effective but also leads to significant toxicity in healthy, proliferating cells.

Chemo_Mechanism cluster_0 AML Cell Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits Daunorubicin Daunorubicin Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II Inhibits DNA_Damage DNA Damage Daunorubicin->DNA_Damage Induces DNA_Polymerase->DNA_Damage Leads to Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanism of action of standard chemotherapy in AML.

Other Targeted Therapies

Several other targeted therapies are being investigated for inv(16) AML, each with a distinct mechanism of action.

  • HDAC Inhibitors: The CBFβ-SMMHC fusion protein can recruit histone deacetylases (HDACs), such as HDAC8, to repress the activity of tumor suppressor genes like p53.[4][15] HDAC inhibitors can restore p53 function and induce apoptosis in inv(16) AML cells.[4][15]

HDACi_Mechanism cluster_0 inv(16) AML Cell CBFb_SMMHC CBFβ-SMMHC HDAC8 HDAC8 CBFb_SMMHC->HDAC8 Recruits p53 p53 HDAC8->p53 Deacetylates (Inactivates) Apoptosis Apoptosis p53->Apoptosis Promotes HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC8 Inhibits

Caption: Mechanism of action of HDAC inhibitors in inv(16) AML.

  • FLT3 Inhibitors: Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in a subset of inv(16) AML patients and are associated with a poorer prognosis.[16] FLT3 inhibitors block the constitutive activation of downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, thereby inhibiting proliferation and promoting apoptosis.[2][6]

FLT3i_Mechanism cluster_0 FLT3-mutated AML Cell FLT3_mut Mutant FLT3 STAT5 STAT5 FLT3_mut->STAT5 Activates MAPK MAPK FLT3_mut->MAPK Activates PI3K_AKT PI3K/AKT FLT3_mut->PI3K_AKT Activates Proliferation Proliferation STAT5->Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_mut Inhibits

Caption: Mechanism of action of FLT3 inhibitors in AML.

  • BCL-2 Inhibitors: The anti-apoptotic protein BCL-2 is often overexpressed in AML, contributing to cell survival and chemotherapy resistance.[14] BCL-2 inhibitors, such as venetoclax, bind to BCL-2, releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[12][14]

BCL2i_Mechanism cluster_0 AML Cell BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Promotes BCL2_Inhibitor BCL-2 Inhibitor BCL2_Inhibitor->BCL2 Inhibits

Caption: Mechanism of action of BCL-2 inhibitors in AML.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC and RUNX1 Interaction

Workflow:

CoIP_Workflow Start Start: ME-1 Cell Culture Treatment Treat with this compound or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis Incubation Incubate Lysate with anti-RUNX1 Antibody Lysis->Incubation Precipitation Precipitate with Protein A/G Beads Incubation->Precipitation Wash Wash Beads Precipitation->Wash Elution Elute Proteins Wash->Elution Analysis Western Blot for CBFβ-SMMHC Elution->Analysis End End: Quantify Disruption Analysis->End

Caption: Workflow for Co-Immunoprecipitation.

Detailed Steps:

  • Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to release cellular proteins while maintaining protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for RUNX1. This antibody-protein complex is then captured using protein A/G-coated beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of therapeutic agents on AML cells.

Workflow:

MTT_Workflow Start Start: Seed AML Cells Treatment Treat with Test Compound Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analysis Calculate IC50 Read->Analysis End End: Determine Viability Analysis->End

Caption: Workflow for MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: AML cells (e.g., ME-1) are seeded into 96-well plates at a predetermined density.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[17]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

In Vivo Mouse Xenograft Model of inv(16) AML

This model is used to evaluate the anti-leukemic efficacy of therapeutic agents in a living organism.

Workflow:

Xenograft_Workflow Start Start: Immunocompromised Mice Transplantation Inject inv(16) AML Cells Start->Transplantation Tumor_Establishment Allow Leukemia to Engraft Transplantation->Tumor_Establishment Treatment Administer Test Compound or Vehicle Tumor_Establishment->Treatment Monitoring Monitor Disease Progression Treatment->Monitoring Endpoint Survival Analysis Monitoring->Endpoint End End: Evaluate Efficacy Endpoint->End

Caption: Workflow for in vivo Mouse Xenograft Model.

Detailed Steps:

  • Cell Transplantation: Immunocompromised mice (e.g., NOD/SCID) are intravenously injected with human inv(16) AML cells (e.g., ME-1 or primary patient samples).[18]

  • Leukemia Engraftment: The mice are monitored for signs of leukemia development, which can be assessed by analyzing peripheral blood for the presence of human leukemic cells.

  • Monitoring and Endpoint: The mice are monitored daily for signs of toxicity and disease progression. The primary endpoint is typically overall survival, which is plotted as a Kaplan-Meier curve to compare the treatment and control groups.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for AI-10-49: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Proper disposal begins with correct identification, segregation, and the use of appropriate personal protective equipment (PPE).

Waste Identification and Segregation:

Personal Protective Equipment (PPE): When handling AI-10-49 waste, personnel should wear:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₀H₂₂F₆N₆O₅
Molecular Weight 660.53 g/mol
CAS Number 1256094-72-0
Physical Appearance Solid
Known Hazards Shipped as non-hazardous
Storage Conditions Short-term: 0-4°C, Long-term: -20°C[1]

Experimental Protocol: Decontamination of Laboratory Equipment

Materials:

  • Waste container for solvent rinsate

  • Laboratory-grade detergent

  • Deionized water

  • Wash bottles

  • Paper towels or absorbent pads

Procedure:

  • Initial Solvent Rinse: a. Rinse the surfaces of the contaminated equipment with a small amount of a suitable solvent (e.g., DMSO or ethanol) to dissolve any residual this compound. b. Collect the solvent rinsate in a designated waste container for chemical waste.

  • Detergent Wash: a. Wash the equipment thoroughly with a laboratory-grade detergent and warm water. b. Use brushes if necessary to clean all surfaces.

  • Deionized Water Rinse: a. Rinse the equipment multiple times with deionized water to remove all traces of detergent.

  • Final Solvent Rinse (Optional): a. For a final cleaning step, rinse the equipment with a volatile solvent like ethanol or acetone to aid in drying.

  • Drying: a. Allow the equipment to air dry completely or place it in a drying oven if appropriate.

  • Disposal of Cleaning Materials: a. Dispose of any contaminated paper towels or absorbent pads in the solid non-hazardous waste stream.

Disposal Workflow

G start This compound Waste is_solid Solid Waste? start->is_solid solid_waste_container Collect in Labeled Non-Hazardous Solid Waste Container is_solid->solid_waste_container Yes is_liquid Liquid Waste? is_solid->is_liquid No dispose_solid Dispose via Institutional Non-Hazardous Waste Stream solid_waste_container->dispose_solid is_hazardous_solvent Hazardous Solvent? is_liquid->is_hazardous_solvent Yes hazardous_liquid_container Collect in Labeled Hazardous Liquid Waste Container is_hazardous_solvent->hazardous_liquid_container Yes non_hazardous_liquid Non-Hazardous Aqueous Solution is_hazardous_solvent->non_hazardous_liquid No dispose_hazardous Dispose via Institutional Hazardous Waste Stream hazardous_liquid_container->dispose_hazardous consult_ehs Consult and Obtain Approval from EHS non_hazardous_liquid->consult_ehs drain_disposal Drain Disposal with Copious Amounts of Water consult_ehs->drain_disposal

References

Personal protective equipment for handling AI-10-49

Author: BenchChem Technical Support Team. Date: November 2025

Compound Profile and Safety Data

Chemical and Physical Properties

Property Value Reference
CAS Number 1256094-72-0 [3]
Molecular Formula C30H22F6N6O5 [3]
Molecular Weight 660.52 g/mol [3]
Appearance Solid Powder [3]

| Solubility | Soluble in DMSO |[3] |

Biological Activity

Parameter Value Cell Line/Model Reference
IC50 (CBFβ-SMMHC-RUNX1 Binding) 0.26 µM FRET Assay [4][6]
IC50 (Cell Growth Inhibition) 0.6 µM ME-1 (inv(16) AML) [1][2]

| IC50 (Normal Bone Marrow Cells) | > 25 µM | Human Bone Marrow Cells |[2] |

Personal Protective Equipment (PPE) and Handling

Required Personal Protective Equipment

PPE Category Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended) Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or full-face shield Protects eyes from dust particles and splashes.
Body Protection Lab coat (fully buttoned) with long sleeves Protects skin and clothing from contamination.

| Respiratory Protection | N95/FFP3 respirator (if not in a fume hood) | Prevents inhalation of fine powder. Note: Handling outside a fume hood is strongly discouraged. |

Operational and Disposal Plans

Standard Operating Procedure for Weighing and Solubilization

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean.

  • Storage: Store stock solutions at -20°C in tightly sealed vials.[3] Short-term storage of stock solutions (up to one month) can be at 0-4°C.[3]

  • Decontamination: Wipe down the balance, spatula, and work surface with 70% ethanol after use.

Spill and Exposure Procedures

  • Minor Spill (Powder): In a fume hood, gently cover the spill with absorbent material. Wet the material with 70% ethanol to prevent dust from becoming airborne. Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

Waste Disposal Plan

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and empty vials, must be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container.

  • Disposal Method: All waste must be disposed of through the institution's official hazardous waste management program, following all local and national regulations.

Experimental Protocols and Visualizations

Protocol: In Vitro Treatment of Leukemia Cells This protocol outlines the treatment of inv(16) positive ME-1 cells with AI-10-49 to assess its effect on cell viability and gene expression.

  • Cell Culture: Culture ME-1 cells in appropriate media and conditions until they reach the desired confluency.

  • Incubation: Incubate the cells for the specified duration (e.g., 6, 12, or 48 hours).[2]

  • Analysis:

    • Gene Expression: For gene expression analysis, lyse the cells after treatment (e.g., 6 or 12 hours) and isolate RNA for RT-qPCR analysis of target genes like RUNX3, CSF1R, and CEBPA.[2]

G cluster_workflow Experimental Workflow: In Vitro Cell Treatment cluster_analysis 6. Analysis A 1. Culture ME-1 Cells B 2. Prepare this compound Stock (in DMSO) C 3. Create Serial Dilutions B->C D 4. Treat Cells (this compound or DMSO Vehicle) C->D E 5. Incubate (6-48 hours) D->E F Viability Assay (e.g., CellTiter-Glo) E->F G RNA Isolation & RT-qPCR E->G

Workflow for treating leukemia cells with this compound.

Mechanism of Action: this compound Signaling Pathway this compound functions by disrupting the protein-protein interaction between the leukemic fusion protein CBFβ-SMMHC and the transcription factor RUNX1.[1] In inv(16) AML, CBFβ-SMMHC sequesters RUNX1, preventing it from regulating its target genes, which often includes the repression of oncogenes like MYC. By binding to CBFβ-SMMHC, this compound allosterically releases RUNX1, allowing it to bind to the enhancers of genes like MYC and repress their transcription, ultimately leading to apoptosis in the cancer cells.[1][8]

G cluster_untreated Untreated inv(16) AML Cell cluster_treated This compound Treated Cell CBFb_SMMHC CBFβ-SMMHC RUNX1_A RUNX1 CBFb_SMMHC->RUNX1_A Sequesters MYC_A MYC Gene RUNX1_A->MYC_A Cannot Repress Proliferation Leukemic Proliferation MYC_A->Proliferation Promotes AI1049 This compound CBFb_SMMHC_B CBFβ-SMMHC AI1049->CBFb_SMMHC_B Binds & Inhibits RUNX1_B RUNX1 (Released) CBFb_SMMHC_B->RUNX1_B Releases MYC_B MYC Gene RUNX1_B->MYC_B Represses Transcription Apoptosis Apoptosis MYC_B->Apoptosis Induces

Mechanism of this compound in disrupting the CBFβ-SMMHC:RUNX1 interaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AI-10-49
Reactant of Route 2
Reactant of Route 2
AI-10-49

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.